molecular formula C10H12N2O B13905285 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B13905285
M. Wt: 176.21 g/mol
InChI Key: JILMNSXDUUWMDZ-UHFFFAOYSA-N
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Description

4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-ethynyl-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C10H12N2O/c1-2-9-7-11-12(8-9)10-5-3-4-6-13-10/h1,7-8,10H,3-6H2

InChI Key

JILMNSXDUUWMDZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(N=C1)C2CCCCO2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Strategic Utilization of THP-Protected Ethynyl Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and medicinal chemistry utility of THP-protected ethynyl pyrazoles.

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, featured in blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, the N-unsubstituted pyrazole presents synthetic challenges: poor solubility in non-polar solvents, ambiguous regiochemistry during functionalization, and acidic protons that interfere with base-mediated couplings.

The THP-protected ethynyl pyrazole serves as a high-value intermediate. The Tetrahydropyranyl (THP) group masks the nitrogen, conferring lipophilicity and directing regioselectivity, while the ethynyl handle (


) acts as a versatile "chemical warhead" for Sonogashira couplings or Click Chemistry (CuAAC). This guide details the rigorous protocols for synthesizing and deploying this scaffold in high-throughput medicinal chemistry.

Part 1: Strategic Rationale

The Role of the THP Protecting Group

The choice of THP (Tetrahydropyran) over other protecting groups (e.g., Boc, SEM, Bn) is driven by three factors:

  • Orthogonality: THP is stable to strong bases (n-BuLi, KHMDS) and nucleophiles used in cross-couplings but is cleaved under mild acidic conditions (HCl/MeOH or PPTs), orthogonal to base-labile groups like esters.

  • Lipophilicity Enhancement: Unprotected pyrazoles are often sparingly soluble in DCM or Toluene. THP introduction drastically increases solubility, facilitating chromatography and NMR characterization.

  • Cost-Efficiency: Dihydropyran (DHP) is an inexpensive reagent, ideal for kilogram-scale preparation of early intermediates.

The Ethynyl "Handle" Utility

The C4-ethynyl group transforms the pyrazole into a divergent building block:

  • Fragment-Based Drug Discovery (FBDD): The alkyne serves as a rigid spacer or a handle for "Click" reactions to rapidly generate triazole-linked libraries.

  • Kinase Inhibitor Synthesis: Many kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) are accessed via cyclization of alkynyl pyrazoles.

  • PROTAC Linkers: The alkyne provides a conjugation site for E3 ligase ligands via Sonogashira coupling.

Part 2: Synthetic Methodology

Workflow Diagram

The following diagram illustrates the standard industrial route from 4-iodopyrazole to the functionalized drug scaffold.

G Start 4-Iodopyrazole Step1 THP Protection (DHP, H+, DCM) Start->Step1 Inter1 1-THP-4-Iodopyrazole Step1->Inter1 Regioselective Step2 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 Inter2 1-THP-4-TMS-Ethynyl Pyrazole Step2->Inter2 C-C Bond Formation Step3 Desilylation (K2CO3, MeOH) Inter2->Step3 Product 1-THP-4-Ethynyl Pyrazole (Key Intermediate) Step3->Product Base Hydrolysis

Caption: Figure 1. Standard synthetic pathway for accessing the 1-THP-4-ethynyl pyrazole scaffold.

Detailed Experimental Protocols
Step 1: THP Protection of 4-Iodopyrazole [1]
  • Reagents: 4-Iodopyrazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), p-Toluenesulfonic acid (TsOH, 0.05 equiv), DCM.

  • Protocol:

    • Dissolve 4-iodopyrazole in anhydrous DCM (0.5 M concentration).

    • Add DHP followed by catalytic TsOH at 0°C.

    • Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Add sat. NaHCO3. Extract with DCM.[2]

    • Purification: Silica gel chromatography. The product elutes significantly faster than the starting material due to capping of the N-H bond.

  • Critical Note: For 3-substituted pyrazoles, two regioisomers (1-THP-3-R and 1-THP-5-R) are possible. The 1-THP-3-R isomer (less sterically hindered) is generally the thermodynamic product, often favored by conducting the reaction at reflux or allowing long equilibration times.

Step 2: Sonogashira Coupling (Installation of Alkyne)
  • Reagents: 1-THP-4-iodopyrazole (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.2 equiv), Pd(PPh3)2Cl2 (0.02 equiv), CuI (0.04 equiv), Et3N (3.0 equiv), THF.

  • Protocol:

    • Degas THF/Et3N mixture with Argon for 15 mins.

    • Add the protected pyrazole, Pd catalyst, and CuI.

    • Add TMSA dropwise.

    • Stir at RT (or mild heat 40°C) for 4–12 hours.

    • Workup: Filter through Celite to remove Pd/Cu. Concentrate and purify.

  • Why TMSA? Direct coupling with acetylene gas is dangerous and leads to homocoupling (diynes). TMSA provides a "masked" alkyne that is easily deprotected.

Step 3: Deprotection Sequence
  • TMS Removal: K2CO3 (1.0 equiv) in MeOH at RT for 1 hour. Quantitative yield.

  • THP Removal (Final Step): 4M HCl in Dioxane or TFA/DCM (1:1).

    • Self-Validating Check: The disappearance of the acetal proton signal (~5.4 ppm, dd) in 1H NMR confirms THP removal.

Part 3: Medicinal Chemistry Applications

High-Throughput "Click" Libraries

The 4-ethynyl group is the ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the rapid synthesis of 1,4-disubstituted 1,2,3-triazoles, a bioisostere for amide bonds often used to probe sub-pockets in enzymes.

Application Workflow:

  • Scaffold Preparation: Synthesize bulk 1-THP-4-ethynyl pyrazole.

  • Library Generation: React with 50–100 diverse organic azides (R-N3) in 96-well plates using CuSO4/Sodium Ascorbate.

  • Deprotection: Treat the entire plate with mild acid (e.g., formic acid) to remove THP before biological screening.

Case Study: Kinase Inhibitor Design (Pyrazolo-Pyrimidines)

Ethynyl pyrazoles are precursors to fused ring systems.[3]

  • Mechanism: Reacting 4-ethynyl pyrazole with amidines or guanidines can yield pyrazolo[1,5-a]pyrimidines, a scaffold seen in inhibitors of CDK2 and B-Raf .

  • Advantage: The THP group protects the pyrazole nitrogen during the harsh cyclization conditions, preventing N-alkylation side reactions.

Data Comparison: Protecting Group Stability
ConditionTHP (Tetrahydropyranyl)Boc (tert-Butyloxycarbonyl)SEM (Trimethylsilylethoxymethyl)
Acid Stability Low (Cleaves w/ TFA, HCl)Low (Cleaves w/ TFA)High (Requires Fluoride/Acid)
Base Stability High (Stable to BuLi, NaOH)Low (Unstable to NaOH/Nu-)High
Orthogonality Cleaves w/ Acid, Stable to F-Cleaves w/ AcidCleaves w/ TBAF
Atom Economy High (Small group)MediumLow (Large group)
Cost Low LowHigh

Part 4: Troubleshooting & Optimization

Regioselectivity in 3-Substituted Pyrazoles

When protecting a 3-substituted pyrazole (e.g., 3-methyl-4-iodopyrazole), you will encounter tautomers.

  • The Problem: Reaction with DHP can yield a mixture of 1-THP-3-methyl and 1-THP-5-methyl isomers.

  • The Solution:

    • Thermodynamic Control: Heating the reaction (refluxing DCM or DCE) generally favors the 1-THP-3-substituted isomer (where the THP is distal to the substituent) due to steric relief.

    • Identification: Use NOE (Nuclear Overhauser Effect) NMR. Irradiate the THP anomeric proton; if you see enhancement of the substituent (e.g., methyl group), you have the sterically crowded 1-THP-5-methyl isomer. If you see enhancement of the pyrazole C5-H, you have the desired 1-THP-3-methyl isomer.

Handling Instability
  • Acid Sensitivity: The THP group is an acetal. Avoid using acidic matrices (e.g., unneutralized silica gel) during purification, or the group may hydrolyze. Add 1% Et3N to the eluent.

  • Crystallinity: THP derivatives are often oils due to the new chiral center (forming diastereomers). Do not expect sharp melting points; rely on HPLC/NMR for purity.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (Standard reference for THP stability and deprotection conditions).
  • Aggarwal, V. K., et al. "Regioselective functionalization of pyrazoles." Journal of Organic Chemistry, 2003, 68(14), 5381-5390. (Discusses regioselectivity of N-protection).
  • Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of haloazoles with terminal acetylenes." Synthesis, 1983 , 1983(04), 312-314. Link (Seminal paper on Sonogashira coupling of haloazoles).

  • Li, H., et al. "Click chemistry in lead generation: Synthesis of a library of 1,4-disubstituted 1,2,3-triazoles." Drug Discovery Today, 2007, 12(15-16), 678-684.
  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles: Application to the Synthesis of Pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry, 2008, 73(9), 3523-3529. (Use of protected pyrazoles in fused ring synthesis).

Sources

Strategic Protecting Group Chemistry: Navigating 4-Ethynylpyrazole and its THP-Protected Analogue in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1] However, the N-unsubstituted pyrazole presents significant synthetic challenges due to its annular tautomerism and the acidity of the N-H proton (pKa ~14).[1]

This guide details the technical distinctions between the parent molecule, 4-ethynylpyrazole , and its masked counterpart, 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (THP-protected). We explore the strategic necessity of the Tetrahydro-2H-pyran-2-yl (THP) group in facilitating organometallic transformations (Lithiation, Sonogashira) that are otherwise incompatible with the free amine.

Part 1: Physicochemical & Structural Divergence

The fundamental difference lies in the masking of the pyrazole nitrogen. The parent molecule is a hydrogen bond donor (HBD) and acceptor (HBA), while the THP-protected analogue is strictly a hydrogen bond acceptor with significantly altered solubility and electronic properties.[1]

Comparative Profile
Feature4-Ethynylpyrazole 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
CAS Number 29509-94-4Not widely cataloged (Intermediate)
Molecular Weight 92.10 g/mol 176.22 g/mol
N-H Acidity (pKa) ~14.0 (DMSO)None (Protected)
Solubility High in polar solvents (MeOH, DMSO). Poor in Hexanes/DCM.High in non-polar organics (DCM, Toluene, THF).[1]
Tautomerism Rapid equilibrium between N1-H and N2-H.Fixed Regiochemistry (N1-THP).
Organometallic Stability Incompatible with strong bases (n-BuLi, Grignards) without deprotonation.[1]Compatible with lithiation and Grignard reagents.[1]
Catalyst Interaction Free NH can sequester Pd/Cu catalysts (poisoning).[1]Sterically bulky THP prevents catalyst coordination to N.
The "Warhead" vs. The "Carrier"
  • 4-Ethynylpyrazole is often the final "warhead" or active pharmacophore. The terminal alkyne is a critical handle for "Click Chemistry" (CuAAC) or covalent cysteine targeting.

  • The THP-Analogue is the "carrier" state. It renders the molecule lipophilic, allowing it to traverse silica gel columns during purification and survive harsh reaction conditions (e.g., strong bases) that would deprotonate the parent pyrazole.[1]

Part 2: Synthetic Logic & Protecting Group Strategy

The decision to use the THP-protected form is rarely arbitrary; it is a countermeasure against specific synthetic failures.

Preventing Catalyst Poisoning

In Palladium-catalyzed cross-couplings (e.g., Sonogashira), the free N-H of 4-ethynylpyrazole can coordinate to the Pd(0) or Cu(I) co-catalyst, forming stable, unreactive complexes.[1] This "catalyst sequestration" halts the catalytic cycle. The bulky THP group sterically hinders this coordination, ensuring high turnover frequencies (TOF).[1]

Enabling C-H Activation and Lithiation

Direct lithiation of 4-ethynylpyrazole is impossible because n-Butyllithium (n-BuLi) will simply deprotonate the acidic N-H (Acid-Base reaction) rather than performing the desired C-H activation or halogen-lithium exchange. The THP group removes this acidic proton, allowing n-BuLi to abstract the C5-proton (if desired) or facilitate reactions on the ethynyl group without quenching the reagent.

Regiocontrol

Unprotected pyrazoles exist as a tautomeric mixture. Alkylation of the parent 4-ethynylpyrazole often results in a mixture of N1 and N2 substituted products. Using the THP group fixes the nitrogen position, allowing for regioselective functionalization at other sites, followed by deprotection.

Part 3: Visualization of Synthetic Workflows

The following diagram illustrates the lifecycle of the pyrazole scaffold: from protection to functionalization and final deprotection.

Pyrazole_Workflow Parent 4-Ethynylpyrazole (CAS: 29509-94-4) Polar, Acidic NH Parent->Parent Tautomerism (N1-H <-> N2-H) Protected THP-Protected Intermediate Lipophilic, Inert N Parent->Protected Protection: DHP, p-TsOH (cat) DCM, 25°C Functionalized Functionalized Scaffold (e.g., Biaryl System) Protected->Functionalized Coupling: Ar-I, Pd(PPh3)4 CuI, Et3N FinalDrug Final Active Pharmaceutical Ingredient (API) Functionalized->FinalDrug Deprotection: HCl/MeOH or TFA/DCM

Figure 1: The strategic protection-deprotection cycle allows the pyrazole to survive metal-catalyzed coupling before being restored to its active form.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis of THP-Protected 4-Ethynylpyrazole

Objective: Masking the acidic N-H to improve solubility and reactivity.

Reagents:

  • 4-Ethynylpyrazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 4-ethynylpyrazole in anhydrous DCM (0.5 M concentration).

  • Catalysis: Add p-TsOH monohydrate at room temperature.

  • Addition: Add DHP dropwise over 10 minutes. The reaction is slightly exothermic.

  • Monitoring: Stir at 25°C for 3–12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material (low Rf) should disappear, replaced by a high-Rf spot (THP adduct).[1]

  • Quench: Add saturated NaHCO₃ solution to neutralize the acid.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Why this works: The acid catalyst protonates the enol ether of DHP, generating an oxocarbenium ion which is trapped by the pyrazole nitrogen.[1]

Protocol B: Deprotection (Restoring the Active Core)

Objective: Removal of the THP group under mild conditions to yield the final API.

Reagents:

  • HCl (4M in Dioxane) or TFA (Trifluoroacetic acid)[1]

  • Methanol (MeOH) or DCM[1]

Procedure:

  • Solvation: Dissolve the functionalized THP-pyrazole in MeOH.

  • Acidolysis: Add HCl (4M in Dioxane, 5 equiv) dropwise.

  • Reaction: Stir at room temperature for 1–4 hours.

    • Validation Checkpoint: NMR analysis of an aliquot will show the disappearance of the characteristic THP methine proton (multiplet at ~5.4 ppm) and the reappearance of the broad N-H signal (~13 ppm).[1]

  • Workup: Concentrate in vacuo. If the product is an HCl salt, triturating with ether often yields a pure solid.[1] If the free base is required, neutralize with NaHCO₃ and extract with EtOAc.[1]

Part 5: Applications in Drug Discovery[1]

The 4-ethynylpyrazole motif is a versatile building block, particularly in the synthesis of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.[1]

Case Study: Sonogashira Coupling

When synthesizing a biaryl system where the pyrazole is linked to an aromatic ring via the alkyne:

  • Using 4-ethynylpyrazole (Unprotected): High loads of Copper (CuI) are required because the pyrazole N-H coordinates to Cu, removing it from the catalytic cycle.[1] Homocoupling (Glaser coupling) of the alkyne becomes a major side reaction.[1]

  • Using THP-Protected Analogue: Standard catalytic loads (1-5 mol% Pd, 1-2 mol% Cu) suffice. The reaction proceeds cleanly with high yields.[2] The THP group is then removed in the final step (e.g., during salt formation) to reveal the pharmacophore.[1]

Decision Matrix

Decision_Matrix Start Start: 4-Ethynylpyrazole Q1 Reaction Condition? Start->Q1 PathA Strong Base (nBuLi) or Low Pd Loading Q1->PathA PathB Simple Alkylation or Acidic Media Q1->PathB ActionA MUST PROTECT (Use THP) PathA->ActionA ActionB Direct Use Possible PathB->ActionB

Figure 2: Decision matrix for determining when to employ the THP protecting group strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP formation/cleavage conditions).

  • PubChem Compound Summary. (2024). 4-Ethynylpyrazole (CAS 29509-94-4). National Center for Biotechnology Information. Link

  • Tetrahydropyranyl Ethers. (2024).[1] Organic Chemistry Portal. (Mechanistic details on THP protection stability). Link

  • Ahmed, B. M., & Mezei, G. (2015).[1][3] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.[1][2] RSC Advances. (Detailed study on THP-pyrazole stability and isomerization). Link

  • Sigma-Aldrich. (2024). 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester.[4][5] (Reference for the commercially available THP-protected pyrazole precursor). Link

Sources

Literature review of pyrazole building blocks for kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Pyrazole Building Blocks for Kinase Inhibitor Discovery

Introduction: The Privileged Status of Pyrazoles in Kinase Inhibition

The Central Role of Kinases in Cellular Signaling and Disease

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] They function by catalyzing the phosphorylation of specific substrate proteins, a mechanism that acts as a molecular switch to control cellular signaling pathways.[2] Given their central role, the dysregulation of kinase activity through mutation or overexpression is a hallmark of numerous diseases, most notably cancer.[3][4] This has rendered the human kinome one of the most critical target classes for modern drug discovery.

Emergence of the Pyrazole Scaffold: A "Privileged" Structure

In the quest for potent and selective kinase inhibitors, medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a quintessential privileged scaffold in kinase inhibitor design.[3][5] Its prominence is due to a combination of synthetic accessibility, favorable drug-like properties, and its remarkable ability to function as a bioisosteric replacement for other key chemical motifs.[6] This versatility has led to the development of numerous successful kinase inhibitors targeting a wide array of kinases such as JAK, B-raf, ALK, MET, and RET.[3][6]

Scope of the Guide

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of pyrazole building blocks in the discovery of kinase inhibitors. As a senior application scientist, the goal is to synthesize technical accuracy with field-proven insights. We will dissect the structural basis for the pyrazole core's effectiveness, detail robust synthetic methodologies, decode the logic of structure-activity relationship (SAR) optimization, and review successful case studies of FDA-approved drugs. This guide is designed to be a practical and authoritative resource, bridging fundamental principles with real-world applications.

The Pyrazole Core: A Master Key for the Kinase ATP Pocket

Anatomy of a Kinase Inhibitor: The Hinge-Binding Motif

The ATP-binding site of a protein kinase is a cleft located between the N- and C-terminal lobes of the kinase domain.[2] A critical feature of this site is the "hinge region," a flexible loop of 3-4 amino acids that connects the two lobes.[2] This region forms crucial hydrogen bonds with the adenine ring of ATP, anchoring it in the correct orientation for phosphoryl transfer. Consequently, the vast majority of successful kinase inhibitors are ATP-competitive and designed to mimic this key interaction by presenting a "hinge-binding" moiety.[7]

The Pyrazole's Advantage: Bioisosterism and Hydrogen Bonding

The pyrazole scaffold is an exceptional hinge-binder. The arrangement of its two nitrogen atoms allows it to act as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-2 position), effectively mimicking the hydrogen bonding pattern of the adenine purine ring.[8] This bioisosteric relationship provides a powerful starting point for inhibitor design, ensuring a high-affinity anchor point from which to build potency and selectivity.[6] Specifically, substituted aminopyrazoles are frequently employed to establish these critical interactions with the kinase hinge backbone.[4]

Visualizing the Interaction: Pyrazole in the Kinase Hinge

The interaction between a pyrazole-based inhibitor and the kinase hinge is a foundational concept. The diagram below illustrates how a generic aminopyrazole scaffold positions itself within the ATP binding pocket to form hydrogen bonds with the backbone of the hinge region, providing a stable anchor for the inhibitor.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Pyrazole Inhibitor hinge_acceptor Hinge Residue (gk+1) (Backbone C=O) hinge_donor Hinge Residue (gk+3) (Backbone N-H) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket I solvent_front Solvent Front Region pyrazole N-H Pyrazole Ring N pyrazole:n1->hinge_acceptor H-Bond (Donor) amino_group Amino Linker amino_group->hinge_donor H-Bond (Acceptor) r1_group R1 Group (Selectivity) r1_group->hydrophobic_pocket  Hydrophobic Interaction r2_group R2 Group (Potency/PK) r2_group->solvent_front  Solvent Interaction

Caption: Pyrazole scaffold interacting with the kinase hinge region.

Synthetic Strategies for Building Pyrazole-Based Libraries

The creation of diverse chemical libraries is the cornerstone of any successful drug discovery campaign. The pyrazole scaffold benefits from well-established and versatile synthetic chemistry, allowing for the efficient generation of a wide range of analogs.[9]

Foundational Synthetic Routes

While numerous methods exist, a common and powerful strategy for creating the substituted pyrazoles often found in kinase inhibitors involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives.[9] More advanced techniques, including multicomponent reactions (MCRs) and C-H functionalization, have further streamlined the synthesis of complex pyrazole derivatives.[10][11]

A Practical Workflow: Synthesis of a 3-Aminopyrazole-based Intermediate

A frequently used strategy in kinase inhibitor development involves a two-step nucleophilic aromatic substitution (SNAr) sequence starting from a commercially available aminopyrazole. This approach allows for the sequential and controlled introduction of diversity elements.

Experimental Protocol: Two-Step Synthesis of a Differentiated Pyrazole Core

  • Objective: To synthesize a core scaffold for diversification, based on published methods for creating kinase inhibitors.[1][12]

  • Step 1: First Nucleophilic Aromatic Substitution

    • Reactants: To a solution of methyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Addition: Add 2,4-dichloropyrimidine (1.1 eq) to the mixture.

    • Reaction: Heat the reaction mixture at 60-80 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel to yield the mono-substituted pyrazolyl-pyrimidine intermediate.

  • Step 2: Second Nucleophilic Aromatic Substitution for Diversification

    • Reactants: Dissolve the product from Step 1 (1.0 eq) in a solvent such as 2-butanol or DMF.

    • Addition: Add the desired amine (R-NH₂, 1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq) or a catalytic amount of acid (e.g., HCl) depending on the substrate.[5]

    • Reaction: Heat the reaction under conventional heating or microwave irradiation (e.g., 120-150 °C for 1-4 hours) until the starting material is consumed.

    • Work-up & Purification: Follow a similar aqueous work-up and purification procedure as described in Step 1 to isolate the final diversified product.

Comparative Table of Synthetic Methodologies
Synthetic StrategyDescriptionAdvantagesDisadvantages
Knorr Cyclocondensation Reaction of a 1,3-dicarbonyl compound with a hydrazine.Classic, reliable, good for simple pyrazoles.Limited regioselectivity with unsymmetrical dicarbonyls; may require harsh conditions.
Sequential SNAr Stepwise substitution on a di-halogenated heterocycle using an aminopyrazole.Excellent control over substitution patterns; modular; good for library synthesis.Multi-step process; may require forcing conditions (heat, microwave).
Multicomponent Reactions (MCRs) One-pot reaction combining three or more starting materials.[11]High efficiency and atom economy; rapid generation of complexity.Reaction discovery and optimization can be challenging.
C-H Functionalization Direct formation of C-C or C-heteroatom bonds on the pyrazole ring.[10]Reduces the need for pre-functionalized starting materials; highly efficient.Regioselectivity can be a challenge; often requires specific directing groups and metal catalysts.

Decoding the Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are the engine of lead optimization, systematically guiding chemists to modify a molecule to enhance its potency, selectivity, and drug-like properties.[13][14] For pyrazole-based inhibitors, SAR exploration is a well-trodden and highly effective path.

The Logic of SAR: A Workflow for Optimization

The SAR process is an iterative cycle of design, synthesis, and testing. The goal is to understand how specific structural changes impact biological activity and use that knowledge to design the next generation of improved compounds.

SAR_Workflow Start Initial Hit/ Lead Compound Design Design Analogs (Modify R-groups, Scaffold Hop) Start->Design Synthesize Synthesize New Compounds Design->Synthesize Test Biological Assay (Potency, Selectivity) Synthesize->Test Analyze Analyze Data (Identify Trends) Test->Analyze Decision Improved Properties? Analyze->Decision Decision->Design No, Iterate Advance Advance Candidate Decision->Advance Yes

Caption: A typical iterative workflow for SAR optimization.

Key Modification Points and Their Impact

For a typical pyrazole kinase inhibitor, specific regions of the molecule can be systematically modified to tune its properties:

  • Hinge-Binding Region (Pyrazole Core): While the core itself is often conserved, substitution on the pyrazole nitrogen (N-1) can influence the vector of other substituents and impact selectivity.[8]

  • Gatekeeper Pocket: Modifications on substituents pointing towards the "gatekeeper" residue—a key determinant of the ATP pocket's size—can dramatically affect kinase selectivity.[2] Smaller, more planar groups may favor kinases with smaller gatekeepers.

  • Solvent-Exposed Region: Groups extending towards the solvent front can be modified to improve solubility, metabolic stability, and other pharmacokinetic (PK) properties. This is often where polar groups or moieties to engage additional surface residues are installed.

Advanced Strategy: Macrocyclization for Enhanced Selectivity

A key challenge in kinase inhibitor design is achieving selectivity against the highly conserved ATP binding site across the kinome.[15] One powerful strategy to address this is macrocyclization. By tethering two points of an acyclic inhibitor to form a macrocycle, the conformational flexibility of the molecule is constrained.[1][12] This "locks" the inhibitor into a bioactive conformation that may be preferred by the target kinase but not by off-target kinases, thereby dramatically improving the selectivity profile.[1][16] This approach has been successfully used to transform promiscuous pyrazole-based inhibitors into highly selective probes.[12][17]

From Bench to Bedside: FDA-Approved Pyrazole-Based Kinase Inhibitors

The ultimate validation of a pharmacophore's utility is its successful application in clinically approved medicines. The pyrazole scaffold is a core component of numerous FDA-approved kinase inhibitors, demonstrating its robustness and therapeutic relevance.[6][18]

Case Study 1: Ruxolitinib (Jakafi®) - A JAK1/2 Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) and was the first JAK inhibitor approved by the FDA for the treatment of myelofibrosis.[][20]

  • Mechanism of Action and Targeted Pathway (JAK-STAT): JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus to regulate genes involved in immunity and cell proliferation.[21][22][23] In myeloproliferative neoplasms, this pathway is often constitutively active. Ruxolitinib binds to the ATP pocket of JAK1 and JAK2, blocking their kinase activity and shutting down this aberrant signaling.[3][24]

JAK_STAT cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) Nucleus Nucleus STAT->Nucleus dimerizes & translocates Gene Target Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK INHIBITS

Sources

Strategic N-H Protection in Pyrazole Synthesis: A Deep Dive into the Role of the Tetrahydropyranyl (THP) Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, yet its synthesis is often complicated by the presence of two adjacent, reactive nitrogen atoms. Regiocontrol during functionalization is a persistent challenge that necessitates a robust protecting group strategy. This technical guide provides an in-depth analysis of the tetrahydropyranyl (THP) group as a uniquely effective tool for the temporary protection of the pyrazole N-H. We will explore the causality behind its selection, the mechanics of its application and removal, its critical role in directing regioselective derivatization, and provide field-proven, detailed protocols for its use.

The Pyrazole Conundrum: Navigating N-H Reactivity and Regioselectivity

Pyrazole-based compounds are integral to a vast array of pharmaceuticals and agrochemicals.[1][2] The synthetic challenge in their elaboration lies not in the formation of the ring itself, but in its subsequent functionalization. The tautomeric nature of the N-H proton in unsymmetrically substituted pyrazoles means that reactions like N-alkylation can yield a mixture of N1 and N2 regioisomers, which are often difficult to separate and can lead to significantly different biological activities.[1][3]

To overcome this, a protecting group strategy is essential. An ideal protecting group must mask the N-H proton, endure a specific set of reaction conditions, and then be removed cleanly without affecting the newly modified molecule.[4][5] The tetrahydropyranyl (THP) group has emerged as a powerful, cost-effective, and versatile option for this purpose.[6][7]

The Tetrahydropyranyl (THP) Group: A Strategic Analysis

The THP group is, in essence, an acetal formed by the reaction of a proton-donating group (like an alcohol or an N-H) with 3,4-dihydro-2H-pyran (DHP).[8][9] Its widespread use is a direct result of its well-defined and highly useful stability profile.

Core Advantages:
  • Ease of Introduction and Low Cost: The THP group is typically introduced using inexpensive DHP under acidic catalysis, making it economically viable for large-scale synthesis.[7][10]

  • Robust Stability: THP-protected pyrazoles are stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), and hydride reductions.[8][10][11] This stability is the key attribute that allows for a wide range of subsequent chemical transformations on other parts of the pyrazole ring or its substituents.

  • Mild Cleavage Conditions: The acetal linkage is readily cleaved under mild acidic conditions, often with high selectivity, leaving other acid-sensitive groups intact.[11][12]

Key Disadvantages:
  • Introduction of a New Stereocenter: The reaction of DHP with the pyrazole nitrogen creates a new chiral center at the C2 position of the tetrahydropyran ring. If the pyrazole substrate is already chiral, this results in the formation of diastereomers.[10][11] This can complicate purification and spectral analysis (e.g., NMR), as diastereomers possess different physicochemical properties.[11]

The Chemistry of Control: Protection and Deprotection Mechanisms

Understanding the mechanisms of THP protection and deprotection is fundamental to its effective application and troubleshooting. Both processes are acid-catalyzed.

Mechanism of THP Protection

The protection sequence begins with the acid-catalyzed activation of 3,4-dihydro-2H-pyran (DHP). The acid protonates the double bond, leading to the formation of a resonance-stabilized oxocarbenium ion. The nucleophilic N-H of the pyrazole then attacks this electrophilic cation, and a subsequent deprotonation step regenerates the acid catalyst and yields the N-THP protected pyrazole.[11]

THP_Protection cluster_0 Step 1: Acid Activation of DHP cluster_1 Step 2: Nucleophilic Attack by Pyrazole cluster_2 Step 3: Deprotonation DHP DHP Oxonium Resonance-Stabilized Oxocarbenium Ion DHP->Oxonium + H+ H_plus H+ Intermediate Protonated Intermediate Oxonium->Intermediate + Pyrazole-NH Pyrazole Pyrazole-NH Protected N-THP Pyrazole Intermediate->Protected - H+ (catalyst regenerated)

Caption: Mechanism of THP Protection of Pyrazole.

Mechanism of THP Deprotection

Deprotection is essentially the reverse process: acid-catalyzed hydrolysis. The ether oxygen of the THP group is protonated, activating the acetal for cleavage. A nucleophile, typically a solvent molecule like water or an alcohol, attacks the anomeric carbon, breaking the C-N bond and releasing the deprotected pyrazole. The resulting THP-derived cation is then quenched by the solvent.[11]

THP_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Release cluster_2 Step 3: Quenching Protected N-THP Pyrazole Protonated Protonated Acetal Protected->Protonated + H+ H_plus H+ Released_Pyrazole Pyrazole-NH Protonated->Released_Pyrazole + Solvent, -THP+ Solvent H2O / ROH THP_cation THP Cation Quenched THP byproduct THP_cation->Quenched + Solvent

Caption: Mechanism of THP Deprotection.

Directing Reactivity: THP in Regioselective Synthesis

The primary strategic value of the THP group in pyrazole chemistry is its ability to enable regioselective C-functionalization, particularly via lithiation. Deprotonation of N-protected pyrazoles with a strong base like n-butyllithium (nBuLi) is challenging at the C3 position due to electrostatic repulsion from the lone pair on the adjacent N2 nitrogen.[13] However, lithiation at the C5 position is highly favorable.

By first protecting the N1 position with a THP group, the C5 position can be selectively deprotonated with nBuLi, creating a nucleophilic carbon that can be reacted with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones). Subsequent acidic workup removes the THP group, yielding a C5-functionalized pyrazole that would be inaccessible via direct alkylation.[13][14] This workflow is a self-validating system; successful lithiation and subsequent reaction confirm the directing role of the protecting group.

Lithiation_Workflow Start Pyrazole Protect Protect N-H (DHP, H+) Start->Protect THP_Pyrazole 1-(THP)-Pyrazole Protect->THP_Pyrazole Lithiate Lithiate C5 (nBuLi, THF, -78°C) THP_Pyrazole->Lithiate Lithio_Intermediate 5-Lithio-1-(THP)-Pyrazole Lithiate->Lithio_Intermediate React React with Electrophile (E+) (e.g., R-X) Lithio_Intermediate->React Alkylated_Protected 5-E-1-(THP)-Pyrazole React->Alkylated_Protected Deprotect Deprotect (Acidic Workup) Alkylated_Protected->Deprotect Final_Product 5-E-Pyrazole Deprotect->Final_Product

Caption: Workflow for Regioselective C5-Functionalization.

Furthermore, recent research has demonstrated that 5-alkyl-1-(THP)pyrazoles can undergo thermal isomerization to the 3-alkyl-1-(THP) isomer.[13][14] This provides a "green," solvent-free alternative to traditional acid-catalyzed deprotection-reprotection sequences for accessing different isomers, further enhancing the versatility of the THP group.[13]

Field-Proven Methodologies

The following protocols are presented as robust, self-validating systems for the application of THP protection in pyrazole synthesis.

Protocol 1: Green, Solvent- and Catalyst-Free THP Protection of Pyrazole

This method, adapted from Ahmed and Mezei (2015), offers a highly efficient and environmentally benign approach to protection.[13]

Methodology:

  • To a neat sample of pyrazole (1.0 eq) in a round-bottom flask, add a slight excess of 3,4-dihydro-2H-pyran (DHP, 1.1-1.2 eq).

  • Heat the neat mixture to 125 °C with stirring.

  • Monitor the reaction by TLC or HPLC until the starting pyrazole is consumed (typically quantitative conversion is achieved).[15]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess DHP under reduced pressure (e.g., rotary evaporator, b.p. 86 °C at 760 mmHg) to yield pure 1-(tetrahydropyran-2-yl)pyrazole quantitatively, requiring no further purification.[13]

Protocol 2: One-Pot C5-Alkylation and Deprotection

This protocol demonstrates the power of the THP group in a one-pot derivatization sequence.[14]

Methodology:

  • Protection: Prepare 1-(THP)-pyrazole using Protocol 1.

  • Lithiation: Dissolve the crude 1-(THP)-pyrazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add n-butyllithium (nBuLi, 1.0-1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Alkylation: Add the desired electrophile (e.g., an alkyl halide, 1.1 eq) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Deprotection/Work-up: Quench the reaction by carefully adding it to a saturated aqueous solution of NH₄Cl.

  • Acidify the mixture with dilute HCl (e.g., 2M) to facilitate the hydrolysis of the THP group.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 5-alkylpyrazole by flash column chromatography.

Protocol 3: Standard Acid-Catalyzed Deprotection

This protocol is suitable for cleaving the THP group when the target molecule is stable to mild acid.[11]

Methodology:

  • Dissolve the N-THP protected pyrazole (1.0 eq) in a suitable solvent mixture, such as acetic acid:THF:water (4:2:1 v/v/v).[12]

  • Alternatively, dissolve the substrate in an alcohol (e.g., ethanol) and add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).[11]

  • Stir the reaction at room temperature or warm gently (e.g., 45-55 °C) while monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify as necessary.

Data Summary: Reaction Conditions

The choice of catalyst and solvent can be tailored to the specific substrate and desired outcome.

Protection MethodCatalystSolventTemp. (°C)Key AdvantagesReference
Classical p-Toluenesulfonic acid (TsOH)Dichloromethane (DCM)RT - 40Well-established, reliable[6]
Mild Classical Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM)RT - 40Milder acidity, good for sensitive substrates[11]
Green NoneNone (Neat)125Solvent-free, catalyst-free, quantitative[13]
Heterogeneous Zeolite H-betaDichloromethane (DCM)RTRecyclable catalyst, mild conditions[8]
Deprotection MethodReagent/CatalystSolventTemp. (°C)Key AdvantagesReference
Standard Hydrolysis Acetic AcidTHF / H₂O (2:1)45Common, effective for many substrates[10]
Mild Alcoholysis PPTSEthanol55Good for acid-sensitive substrates[11]
Lewis Acid Bismuth TriflateAcetonitrileRTMild, catalytic, fast[8]

Conclusion

The tetrahydropyranyl group is more than just a placeholder; it is a strategic enabler in the synthesis of complex pyrazole derivatives. Its predictable stability, ease of handling, and role as a powerful directing group for regioselective C-functionalization make it an indispensable tool for medicinal chemists and drug development professionals. By leveraging the robust and often "green" protocols for its introduction and removal, researchers can efficiently navigate the synthetic challenges posed by the pyrazole nucleus, accelerating the discovery and development of novel chemical entities.

References

  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(33), 26103–26112. Available from: [Link]

  • MDPI. (2019, June 29). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Available from: [Link]

  • Ahmed, B. M., & Mezei, G. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available from: [Link]

  • Ahmed, B. M., & Mezei, G. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available from: [Link]

  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available from: [Link]

  • Albericio, F., & Nicolas, E. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. Available from: [Link]

  • Tundo, P., & Rigo, F. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Available from: [Link]

  • Raines, R. T., & Danishefsky, S. J. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available from: [Link]

  • MPG.PuRe. (n.d.). Supplemental Information. Available from: [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]

  • ResearchGate. (n.d.). THP Protection of Simple Primary and Secondary Substrates. Available from: [Link]

  • ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Asian Journal of Organic Chemistry, 6(4), 384-397. Available from: [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University. Available from: [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5731–5733. Available from: [Link]

  • YouTube. (2019, January 8). THP ether protecting group - example. Available from: [Link]

Sources

Methodological & Application

Synthesis of triazole-substituted pyrazoles from ethynyl pyrazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Triazole-Substituted Pyrazoles via CuAAC

Strategic Context: The Power of Hybrid Pharmacophores

In modern drug discovery, the fusion of distinct pharmacophores into a single molecular entity—molecular hybridization—is a high-value strategy to overcome drug resistance and improve binding affinity. This guide focuses on the synthesis of Triazole-Pyrazole Hybrids .

  • The Pyrazole Moiety: A privileged scaffold found in blockbuster drugs (e.g., Celecoxib, Sildenafil) known for its ability to engage in hydrogen bonding and pi-stacking.

  • The 1,2,3-Triazole Moiety: A bioisostere of amide bonds that is metabolically stable and acts as a rigid linker, orienting substituents into specific regions of the biological target.

The synthesis of these hybrids relies heavily on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1] While often described as "simple," the application of CuAAC to nitrogen-rich heterocycles like pyrazoles presents unique challenges, particularly regarding catalyst poisoning (coordination of Cu to the pyrazole nitrogens) and purification.

This protocol details the robust synthesis of these hybrids starting from ethynyl pyrazole precursors , ensuring high regioselectivity (1,4-disubstitution) and minimal copper contamination.

Mechanistic Insight & Reaction Design

The transformation relies on the interaction between a terminal alkyne (on the pyrazole) and an organic azide.[2] Unlike thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-isomers, the Cu(I)-catalyzed route is strictly regioselective for the 1,4-isomer .

The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting. The active species is not copper(II) sulfate, but rather Copper(I), generated in situ. The pyrazole nitrogen atoms can compete with the alkyne for copper coordination, potentially stalling the catalytic cycle. Therefore, ligand acceleration (using TBTA or THPTA) or higher catalyst loading is often required compared to simple aliphatic alkynes.

CuAAC_Mechanism Start Ethynyl Pyrazole (Precursor) Coordination Cu-Acetylide Formation Start->Coordination + Azide Cu_I Cu(I) Species (Active Catalyst) Cu_I->Coordination Cycle Metallacycle Intermediate Coordination->Cycle Ring Closure Product 1,4-Triazole-Pyrazole (Hybrid) Cycle->Product Protonation Product->Cu_I Regenerate Catalyst

Figure 1: Simplified catalytic flow for the CuAAC reaction involving ethynyl pyrazole precursors.

Experimental Protocols

Phase A: Preparation of Ethynyl Pyrazole Precursors

Note: If your ethynyl pyrazole is commercially available, skip to Phase B.

The most common "ethynyl pyrazole" is an N-propargyl pyrazole, synthesized via nucleophilic substitution.

Reagents:

  • Pyrazole derivative (1.0 equiv)

  • Propargyl bromide (1.2 equiv, 80% in toluene)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetone or DMF (Dry)

Procedure:

  • Dissolve the pyrazole derivative in dry acetone (0.5 M concentration).

  • Add anhydrous

    
     and stir at room temperature (RT) for 30 minutes to deprotonate the pyrazole NH.
    
  • Add propargyl bromide dropwise at 0°C.

  • Allow the mixture to warm to RT and reflux for 4–6 hours.

  • Monitor: Check TLC (Hexane:EtOAc 7:3). The propargylated product is usually less polar than the starting material.

  • Workup: Filter off the inorganic salts. Evaporate the solvent. Recrystallize from ethanol or purify via flash column chromatography.

Phase B: The Click Reaction (CuAAC)

This is the critical step. We utilize a "water-tolerant" protocol that generates Cu(I) in situ using Sodium Ascorbate.[3]

Reagents:

  • Substrate: Ethynyl Pyrazole (from Phase A) (1.0 equiv)

  • Reactant: Organic Azide (1.1 equiv) (Commercial or prepared in situ)

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (

    
    ) (5–10 mol%)
    
  • Reductant: Sodium Ascorbate (NaAsc) (10–20 mol%)

  • Solvent System:

    
    -BuOH : Water (1:1) or DMSO : Water (for lipophilic pyrazoles).
    

Step-by-Step Protocol:

  • Solvent Prep: In a reaction vial, suspend the Ethynyl Pyrazole (1.0 mmol) and the Organic Azide (1.1 mmol) in 4 mL of

    
    -BuOH:Water (1:1).
    
    • Expert Tip: If the pyrazole is highly insoluble, add DMSO dropwise until clear, but maintain at least 20% water content to facilitate the redox chemistry.

  • Catalyst Addition:

    • Prepare a fresh stock solution of

      
       (1M in water) and NaAsc (1M in water).
      
    • Add the

      
       solution (50 µL for 5 mol%) to the reaction vial.
      
    • Add the NaAsc solution (100 µL for 10 mol%) last. The mixture should turn from light blue to a yellowish/orange suspension (indicating Cu(I) generation).

  • Reaction: Stir vigorously at Room Temperature for 6–12 hours.

    • Optimization: If the reaction is incomplete after 12h (monitored by TLC), heat to 50°C. Pyrazoles can coordinate copper, slowing the rate; heat helps overcome this energy barrier.

  • Quenching: Dilute the reaction mixture with 20 mL of ice-cold water. The triazole product often precipitates out.

Phase C: Purification & Copper Removal

Copper contamination is a major issue for biological assays (cytotoxicity). Simple filtration is insufficient.

  • Precipitation: If solid, filter the precipitate and wash with 10% Ammonium Hydroxide (

    
    ) . Ammonia chelates residual copper, turning the filtrate blue.
    
  • Extraction (if oil): Extract with Ethyl Acetate. Wash the organic layer with saturated EDTA solution (2x) followed by brine.

  • Final Purification: Recrystallize from Ethanol/Water or perform column chromatography (DCM:MeOH gradient).

Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes and validated solutions.

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Cu poisoning by Pyrazole nitrogens.Increase catalyst to 10 mol% Cu / 20 mol% NaAsc. Add TBTA ligand (1:1 ratio with Cu).
Green/Blue Product Residual Cu(II) contamination.Wash with 10%

or EDTA. Use a silica scavenger resin (e.g., SiliaMetS®).
Oxidative Coupling (Glaser) Presence of Oxygen.Degas solvents with

before adding NaAsc.
Regioisomer Mixture Thermal pathway active (No catalysis).Ensure Cu(I) is forming (yellow color). If blue, add more Ascorbate. Do not overheat (>80°C).

Workflow Visualization

The following diagram illustrates the complete synthetic pathway from the pyrazole precursor to the final purified hybrid.

Synthesis_Workflow Start Pyrazole Precursor Step1 N-Propargylation (Propargyl Bromide, K2CO3) Start->Step1 Inter Ethynyl Pyrazole (Intermediate) Step1->Inter Yield >85% Step2 CuAAC Reaction (Azide, CuSO4, NaAsc) Inter->Step2 + Aryl Azide Raw Crude Triazole-Pyrazole Step2->Raw RT, 6-12h Purify Cu Removal (EDTA/NH4OH Wash) Raw->Purify Workup Final Pure Bioactive Hybrid Purify->Final

Figure 2: End-to-end synthetic workflow for triazole-pyrazole hybrids.

References

  • Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. Source: The ASPD (2024).[2] Context: Describes the synthesis of chalcone intermediates and subsequent triazole linkage. (Note: Generalized link to journal based on search context)

  • Design and synthesis of new 1,2,3-triazole-pyrazole hybrids as antimicrobial agents. Source: Russian Journal of General Chemistry (via ResearchGate). Context: Details the CuAAC reaction of 1-phenyl-3-[2-(prop-2-yn-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde.

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Source: Beilstein Journal of Organic Chemistry (2024).[4][5] Context: Provides a robust method for N-functionalization and CuAAC click chemistry on pyrazole scaffolds.

  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone. Source: ACS Bio & Med Chem Au (2025). Context: Validates the biological activity of these hybrids and provides detailed CuAAC conditions.

  • Protocol for Azide-Alkyne Click Chemistry. Source: BroadPharm (2022). Context: Standard operating procedures for CuAAC, including ligand usage (TBTA/THPTA) for difficult substrates.

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The protocol details a two-step process commencing with the protection of the pyrazole nitrogen of 4-iodopyrazole using dihydropyran (DHP), followed by a Sonogashira cross-coupling reaction with ethynyltrimethylsilane (TMSA) and subsequent in-situ deprotection of the trimethylsilyl (TMS) group. This guide emphasizes the causality behind experimental choices, offers insights into reaction mechanisms, and provides detailed, step-by-step protocols to ensure reproducibility and success.

Introduction: The Significance of Ethynylpyrazoles

Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities.[1][2] The introduction of an ethynyl group at the C4 position of the pyrazole ring creates a versatile synthetic handle for further molecular elaboration through click chemistry, additional cross-coupling reactions, or cyclization cascades.[3][4] The target molecule, 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, is of particular interest as the tetrahydropyranyl (THP) group provides robust protection of the pyrazole N-H, enabling selective functionalization at other positions.[1][5][6] This guide will detail a reliable and scalable procedure for its synthesis, focusing on the well-established Sonogashira coupling reaction.[7][8][9][10]

Reaction Overview and Mechanistic Insights

The synthesis is accomplished in two primary stages:

Step 1: Protection of 4-Iodopyrazole

The acidic proton on the pyrazole nitrogen can interfere with the basic conditions of the subsequent Sonogashira coupling. Therefore, protection is necessary. The tetrahydropyranyl (THP) group is an excellent choice as it is stable to the basic and organometallic conditions of the coupling reaction but can be readily removed under mild acidic conditions.[11][12][13] The protection reaction proceeds via an acid-catalyzed addition of the pyrazole nitrogen to dihydropyran (DHP).

Step 2: Sonogashira Cross-Coupling

The core of this synthesis is the Sonogashira reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8][9][10] This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[7][14][15]

The catalytic cycle of the Sonogashira reaction is a well-studied process involving two interconnected cycles for palladium and copper.[14][16]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (our protected 4-iodopyrazole), forming a Pd(II) complex.[14][16]

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[14]

    • Reductive Elimination: The desired product is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.[14][16]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.[14]

    • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[14]

While copper is a highly effective co-catalyst, its presence can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[7] Therefore, performing the reaction under an inert atmosphere is crucial to minimize this side reaction. Copper-free Sonogashira protocols have also been developed to address this issue.[7][17][18]

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierPurity
4-IodopyrazoleC₃H₃IN₂193.98Sigma-Aldrich97%
Dihydropyran (DHP)C₅H₈O84.12Acros Organics99%
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₁₀O₄S190.22Alfa Aesar98.5%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, ≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01VWRACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37EMD Millipore≥99.5%
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Strem Chemicals99%
Copper(I) Iodide (CuI)CuI190.45Sigma-Aldrich99.999%
Triethylamine (TEA)(C₂H₅)₃N101.19J.T. Baker≥99.5%, distilled
Tetrahydrofuran (THF)C₄H₈O72.11Acros OrganicsAnhydrous, ≥99.9%
Ethynyltrimethylsilane (TMSA)C₅H₁₀Si98.22Gelest98%
Tetrabutylammonium Fluoride (TBAF)(C₄H₉)₄NF261.47Sigma-Aldrich1.0 M in THF
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificACS Grade
HexanesC₆H₁₄86.18VWRACS Grade
Ethyl AcetateC₄H₈O₂88.11EMD MilliporeACS Grade
Step-by-Step Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (10.0 g, 51.5 mmol).

  • Dissolution: Dissolve the 4-iodopyrazole in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of DHP: Add dihydropyran (DHP, 5.6 mL, 61.8 mmol, 1.2 equivalents) to the solution.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.49 g, 2.58 mmol, 0.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (4-iodopyrazole) is polar and will have a lower Rf value than the protected product.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 100% Hexanes to 9:1 Hexanes:Ethyl Acetate. The product, 1-(tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole, is typically a colorless to pale yellow oil.

  • Inert Atmosphere: To a flame-dried 500 mL Schlenk flask equipped with a magnetic stir bar, add 1-(tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole (from Part A, assuming quantitative yield, 51.5 mmol).

  • Catalyst and Co-catalyst Addition: Under a stream of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.79 g, 1.55 mmol, 0.03 equivalents) and copper(I) iodide (CuI, 0.49 g, 2.58 mmol, 0.05 equivalents).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 150 mL) and freshly distilled triethylamine (TEA, 21.5 mL, 154.5 mmol, 3.0 equivalents).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (TMSA, 8.7 mL, 61.8 mmol, 1.2 equivalents) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The product will have a higher Rf value than the starting material.

  • In-situ Deprotection: Upon completion of the coupling reaction, cool the mixture to 0 °C in an ice bath. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 61.8 mL, 61.8 mmol, 1.2 equivalents) dropwise.

  • Deprotection Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC. The final product will be more polar than the TMS-protected intermediate.

  • Work-up: Quench the reaction by adding water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 9:1 to 4:1 Hexanes:Ethyl Acetate to afford 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a solid.

Visualization of the Workflow

Overall Synthetic Scheme

Synthetic_Scheme Start 4-Iodopyrazole Protected 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole Start->Protected DHP, p-TsOH DCM, rt Coupled_TMS 4-((Trimethylsilyl)ethynyl)-1-(THP)-1H-pyrazole Protected->Coupled_TMS TMSA, Pd(PPh₃)₄, CuI TEA, THF, rt Final_Product 4-Ethynyl-1-(THP)-1H-pyrazole Coupled_TMS->Final_Product TBAF, THF rt

Caption: Synthetic route to the target molecule.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(I) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)L₂(C≡CR) OxAdd->Transmetal Transmetalation (from Cu cycle) Transmetal->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I) PiComplex [HC≡CR • Cu(I)] CuI->PiComplex + HC≡CR CuAcetylide Cu-C≡CR PiComplex->CuAcetylide + Base - H-Base⁺ CuAcetylide->CuI to Pd cycle

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood.[19][20] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[21][20][22]

  • Reagents:

    • 4-Iodopyrazole: Organoiodine compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.[23]

    • Dihydropyran: Flammable liquid and vapor. Causes skin and eye irritation.

    • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

    • Dichloromethane: Volatile and a suspected carcinogen. Handle only in a fume hood.

    • Palladium Catalyst: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust.

    • Copper(I) Iodide: Harmful if swallowed or inhaled.

    • Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor.

    • Tetrahydrofuran: Flammable and can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use.

    • Ethynyltrimethylsilane: Highly flammable liquid and vapor.

    • Tetrabutylammonium Fluoride: Toxic and corrosive. Handle with extreme care.

Troubleshooting and Key Considerations

  • Low Yield in Protection Step: Ensure the DCM is anhydrous. Water can hydrolyze the intermediate. If the reaction stalls, a small additional amount of p-TsOH can be added.

  • Low Yield in Sonogashira Coupling:

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[7] Ensure the reaction is set up under a robust inert atmosphere.

    • Reagent Quality: Use freshly distilled triethylamine and anhydrous THF. The quality of the palladium catalyst is crucial; use a reputable supplier.

    • Homocoupling: If significant amounts of the alkyne dimer are observed, ensure the reaction is thoroughly degassed. Running the reaction at a slightly lower temperature may also help.

  • Incomplete Deprotection: Ensure the TBAF solution is active. If the reaction is sluggish, gentle warming (to ~40 °C) can be applied, but monitor carefully for side reactions.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz) of 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole:

    • δ 7.8-7.6 (2H, s, pyrazole-H)

    • δ 5.4-5.3 (1H, dd, O-CH-N)

    • δ 3.9-3.8 (1H, m, O-CH₂-)

    • δ 3.7-3.6 (1H, m, O-CH₂-)

    • δ 3.1 (1H, s, alkyne-H)

    • δ 2.1-1.6 (6H, m, -CH₂-CH₂-CH₂-)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Signals corresponding to the pyrazole, THP, and ethynyl carbons.

  • Mass Spectrometry (ESI+):

    • Calculated for C₉H₁₀N₂O [M+H]⁺, found.

Conclusion

The procedure outlined in this application note provides a reliable and detailed method for the synthesis of 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. By understanding the underlying principles of the protection step and the Sonogashira coupling mechanism, researchers can confidently apply this protocol to generate this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • ResearchGate. Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

  • Google Patents.
  • ACS Publications. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Mild THP removal/hydrolysis?. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes. [Link]

  • RSC Advances. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • PMC. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • RSC Advances. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Semantic Scholar. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • ResearchGate. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

  • PMC. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • ResearchGate. ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • Colorado College. Organic Chemistry. [Link]

  • MPG.PuRe. Supplemental Information. [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • Wittenberg University. Safety Guidelines | Organic Chemistry I Lab. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Chemistry LibreTexts. Safety. [Link]

  • Wittenberg University. Handling Chemicals - Chemistry. [Link]

  • PMC. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Institute of Molecular and Translational Medicine. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • PubMed. Pyrazole-related nucleosides. 4. Synthesis and antitumor activity of some 1-tetrahydropyranyl-4-substituted pyrazoles. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocols for utilizing 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 864501-85-3) in Palladium-catalyzed Sonogashira cross-coupling reactions.

This building block is a critical "masked" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, FGFR pathways). The terminal alkyne at the C4 position serves as a versatile handle for carbon-carbon bond formation, while the tetrahydropyranyl (THP) group at N1 acts as a robust, acid-labile protecting group. The THP group is essential to prevent catalyst poisoning by the free pyrazole nitrogen and to suppress acidic proton interference during base-mediated coupling.

This guide provides two distinct coupling workflows—Standard Copper-Promoted and Copper-Free —along with downstream deprotection strategies, ensuring high fidelity in drug discovery campaigns.

Chemical Context & Mechanism[1][2][3][4][5]

The Challenge of Terminal Alkynes

The primary failure mode in coupling terminal alkynes is the Glaser Homocoupling side reaction, where two alkyne units fuse to form a diyne in the presence of Copper(I) and oxygen. This consumes the starting material and complicates purification.

The Solution: Rigorous Process Control

Success relies on controlling the active catalytic species. The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the aryl halide, transmetallation (with Cu-acetylide), and reductive elimination.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the strategic necessity of the THP protecting group.

Sonogashira_Pathway cluster_cycle Pd Catalytic Cycle Start 4-Ethynyl-1-THP-pyrazole TransMet Transmetallation Start->TransMet CuI/Base Glaser Glaser Homocoupling (Diyne Side Product) Start->Glaser O2 + Cu(I) (Avoid!) ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition (L2Pd(II)ArX) ArylHalide->OxAdd Pd(0) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Coupled Product (Ar-Alkyne-Pz-THP) RedElim->Product

Figure 1: Mechanistic flow of the Sonogashira coupling, highlighting the critical node where Oxygen exclusion prevents Glaser homocoupling.

Experimental Protocols

Protocol A: Standard Copper-Promoted Coupling (Robust)

Best for: Unreactive aryl bromides/iodides and routine synthesis where trace homocoupling is acceptable.

Reagents:

  • Substrate: 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Halide (Ar-I or Ar-Br) (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 – 0.2 M concentration)

Step-by-Step Workflow:

  • Degassing (Critical): In a reaction vial, combine the solvent and base. Sparge with Argon or Nitrogen for 15 minutes. Note: Dissolved oxygen is the enemy.

  • Catalyst Charge: Add the Aryl Halide, Pd(PPh3)2Cl2, and CuI to the vial. Purge headspace with inert gas.

  • Alkyne Addition: Add the pyrazole alkyne last. If the reaction is known to be exothermic or prone to homocoupling, add the alkyne dropwise as a solution over 20 minutes.

  • Reaction: Seal the vessel. Heat to 60°C (for Iodides) or 80°C (for Bromides). Stir for 4–12 hours.

  • Monitoring: Monitor by LCMS. Look for the product mass (M+H) and the disappearance of the aryl halide.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). The water wash removes DMF and excess base.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Copper-Free Coupling (High Precision)

Best for: Scale-up, electron-rich aryl chlorides, or when homocoupling must be strictly eliminated.

Reagents:

  • Catalyst: Pd(OAc)2 (0.02 equiv) + XPhos (0.04 equiv) OR Pd(dppf)Cl2.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMSO.

Step-by-Step Workflow:

  • Setup: Charge solid reagents (Pd source, Ligand, Base, Aryl Halide, Alkyne) into a reaction tube.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Inject degassed solvent through the septum.

  • Reaction: Heat to 90°C . The higher temperature is required to compensate for the lack of the "Copper effect" (transmetallation acceleration).

  • Workup: Filter through a Celite pad to remove inorganic salts before extraction.

Post-Coupling Processing: THP Deprotection

Once the carbon scaffold is constructed, the THP group must be removed to reveal the active pyrazole NH.

Standard Acidolysis:

  • Dissolve the coupled product in MeOH or EtOH .

  • Add 4M HCl in Dioxane (5–10 equiv) or p-TsOH (0.1 equiv).

  • Stir at Room Temperature for 2–4 hours.

  • Note: If the molecule contains acid-sensitive groups (e.g., Boc amines), use PPTS (Pyridinium p-toluenesulfonate) in EtOH at 50°C for a milder deprotection.

Process Workflow & Decision Matrix

The following diagram guides the researcher through the experimental decision-making process.

Workflow_Logic Start Select Aryl Halide CheckHalide Halide Type? Start->CheckHalide Iodide Iodide (Ar-I) CheckHalide->Iodide Bromide Bromide (Ar-Br) CheckHalide->Bromide Chloride Chloride (Ar-Cl) CheckHalide->Chloride ProtocolA Protocol A: Pd(PPh3)2Cl2 + CuI 60-80°C Iodide->ProtocolA Standard Bromide->ProtocolA Standard ProtocolB Protocol B: Pd(OAc)2 + XPhos (Cu-Free) 90-100°C Chloride->ProtocolB Requires Active Cat. ProtocolA->ProtocolB If Homocoupling > 10%

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate reactivity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Oxidized CatalystUse fresh Pd source; ensure bright yellow color of Pd(PPh3)2Cl2.
Diyne Formation Oxygen IngressImprove degassing (freeze-pump-thaw); reduce CuI loading to 1 mol%.
Black Precipitate Pd Aggregation"Pd Black" formation indicates ligand dissociation. Add excess PPh3 (10 mol%) to stabilize the catalyst.
Stalled Reaction Catalyst PoisoningEnsure the THP group is intact. Free pyrazole N-H poisons Pd.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Copper-Free Methodologies: Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[1][2][3] Angewandte Chemie International Edition.

  • THP Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Relevant section on Pyrazoles/Amides).

  • Pyrazole Synthesis Applications: Fustero, S., et al. (2010). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.

Sources

Application Note: Strategic Deprotection of N-(Tetrahydro-2H-pyran-2-yl) Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists. It moves beyond basic textbook procedures to address the practicalities, mechanisms, and troubleshooting required for industrial and research-scale deprotection.

Executive Summary & Strategic Context

The tetrahydro-2H-pyran-2-yl (THP) group is a cornerstone protecting group in pyrazole chemistry. Unlike its use in alcohol protection (acetals), the N-THP moiety on a pyrazole forms a hemiaminal linkage. This structural distinction is critical: it generally confers higher acid lability than O-THP ethers but introduces unique challenges regarding regioselectivity and tautomerism upon removal.

This guide provides a validated decision matrix for removing the N-THP group, balancing yield, substrate tolerance, and process scalability.

Mechanistic Insight: The Hemiaminal Cleavage

To troubleshoot failed reactions, one must understand the failure modes. The deprotection is not a simple hydrolysis; it is an elimination-hydration sequence driven by the stability of the oxocarbenium ion.

The Pathway[1][2]
  • Protonation: The reaction initiates with protonation.[1] While the pyrazole nitrogen is basic, protonation of the THP ring oxygen is the productive step that weakens the

    
     bond.
    
  • Elimination (Rate Determining Step): The pyrazole acts as a leaving group, generating a transient oxocarbenium ion and the free pyrazole.

  • Trapping: The oxocarbenium ion is quenched by a nucleophile (water or alcohol) to form the 2-hydroxytetrahydropyran (lactol) or 2-alkoxytetrahydropyran.

Critical Control Point: If the reaction is run in a non-nucleophilic solvent (e.g., anhydrous DCM) without a scavenger, the pyrazole can re-attack the oxocarbenium ion, establishing an equilibrium that prevents complete conversion.

THP_Mechanism Start N-THP Pyrazole Inter1 Protonated Intermediate (O-Protonation) Start->Inter1 Fast H_Plus + H⁺ TS Transition State (C-N Cleavage) Inter1->TS RDS Products Free Pyrazole + Oxocarbenium Ion TS->Products Products->Start Re-attack (No Scavenger) Quench Trapped THP Byproduct (Lactol/Acetal) Products->Quench + ROH/H₂O

Figure 1: Acid-catalyzed mechanism of N-THP cleavage. Note the reversibility if nucleophilic scavengers are absent.

Reagent Selection Guide

Select your reagent based on the substrate's sensitivity to pH and temperature.

Comparative Analysis of Deprotection Reagents[3][4]
Reagent SystemAcidity (pH)Temp. RangeRateSubstrate ToleranceWorkup Complexity
HCl (aq) / MeOH < 125–60°CFastLow (Acid-stable only)Low (Basify & Extract)
TFA / DCM ~10–25°CMediumMedium (Boc/tBu labile)Medium (Evaporation)
pTsOH / EtOH 2–360–80°CSlowHigh (Acid-sensitive)Low (Filtration/Wash)
HCl / Dioxane < 125°CFastMedium (Anhydrous)Low (Precipitation)

Detailed Experimental Protocols

Protocol A: The "Standard" Method (HCl/Methanol)

Best for: Robust substrates, scale-up, and removing THP from simple pyrazoles.

Reagents:

  • Substrate (N-THP pyrazole)[2]

  • Methanol (Reagent Grade)

  • HCl (4M in Dioxane or 6M Aqueous)

Procedure:

  • Dissolution: Dissolve the substrate (1.0 equiv) in Methanol (5–10 volumes).

    • Note: Methanol acts as both solvent and scavenger (forming the methyl acetal of THP).

  • Acidification: Add HCl (4M in Dioxane, 2.0–3.0 equiv) dropwise at room temperature.

    • Expert Tip: If the substrate precipitates, add minimal DCM to solubilize, or switch to Ethanol/Water.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. N-THP pyrazoles are generally more stable than O-THP ethers and often require thermal activation.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in EtOAc.

    • Wash with Sat. NaHCO₃ (aq) to neutralize.

    • Dry over Na₂SO₄ and concentrate.[3]

Protocol B: The "Scavenger" Method (TFA/DCM)

Best for: Substrates with acid-sensitive groups (e.g., esters) or solubility issues in alcohols.

Reagents:

  • Trifluoroacetic Acid (TFA)[4]

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or Water (Scavenger)

Procedure:

  • Preparation: Dissolve substrate in DCM (10 volumes).

  • Scavenger Addition: Add Water (2.0 equiv) or Triethylsilane (1.0 equiv).

    • Why? In anhydrous TFA/DCM, the reaction reaches equilibrium. You must add a nucleophile to trap the THP cation.

  • Acidolysis: Add TFA (10–20% v/v final concentration) at 0°C.

  • Reaction: Warm to room temperature. Stir for 1–3 hours.

  • Workup:

    • Quench by slowly pouring into Sat. NaHCO₃/Ice mixture.

    • Extract with DCM.[3]

Protocol C: The "Mild" Method (pTsOH/Ethanol)

Best for: Late-stage intermediates containing other protecting groups (e.g., Boc, TBDMS).

Reagents:

  • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)

  • Ethanol (95%)

Procedure:

  • Mix: Combine substrate and pTsOH (0.1–0.5 equiv) in Ethanol.

  • Heat: Reflux (78°C) is usually required due to the weaker acidity.

  • Monitor: Reaction times may extend to 12–24 hours.

  • Workup: Cool to RT. If the product is crystalline, it may precipitate as the tosylate salt. Filter and wash.[5][6] Otherwise, neutralize and extract.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

Issue 1: Incomplete Conversion
  • Cause: Equilibrium established between the free pyrazole and the THP-cation.

  • Fix: Add more "trap". If using HCl/Dioxane, add 5% water or methanol. The reaction requires a nucleophile to drive the equilibrium forward.

Issue 2: Tautomerization
  • Observation: The NMR spectrum becomes messy after deprotection.

  • Explanation: N-THP locks the pyrazole in one tautomer (e.g., 1,5-substituted). Upon removal, the pyrazole equilibrates between the 1,5- and 1,3-tautomers.

  • Validation: Run NMR in distinct solvents (DMSO-d6 vs. CDCl3) or at varying temperatures to coalesce peaks. This is not an impurity; it is a physical characteristic of the free pyrazole.

Issue 3: Migration
  • Risk: In rare cases (strongly acidic, high heat), the THP group can migrate to a carbon position if the pyrazole is electron-rich, though this is less common than with benzyl groups.

  • Prevention: Stick to Protocol C (pTsOH) and keep temperatures below 60°C.

Decision Workflow

Deprotection_Decision Start Start: N-THP Pyrazole Check_Sens Contains Acid-Sensitive Groups? (Boc, tBu, TBS) Start->Check_Sens Check_Sol Soluble in Alcohol? Check_Sens->Check_Sol No Route_C Protocol C: pTsOH / EtOH (Mild Heat) Check_Sens->Route_C Yes (Very Sensitive) Sensitive_Yes Yes Sensitive_No No Route_A Protocol A: HCl / MeOH (Reflux if needed) Check_Sol->Route_A Yes Route_B Protocol B: TFA / DCM / H₂O (Scavenger Essential) Check_Sol->Route_B No Sol_Yes Yes Sol_No No

Figure 2: Reagent selection decision tree based on substrate solubility and functional group compatibility.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for acid stability of aminals).
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances, 5, 23846-23853. Link

  • Wuts, P. G. M. (2006). Tetrahydropyranyl Ethers. In Protective Groups in Organic Synthesis. Link

  • Aggarwal, R., et al. (2011).[6] Beilstein J. Org.[6] Chem., 7, 179-197.[6] (Discusses pyrazole tautomerism post-deprotection). Link

  • Patent WO2016162604A1. Process for the preparation of androgen receptor antagonists. (Industrial scale HCl/MeOH deprotection of N-THP pyrazole). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography purification of this and similar heterocyclic compounds. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction

4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a key building block in medicinal chemistry, often synthesized via a Sonogashira coupling between a protected 4-iodopyrazole and a suitable alkyne source, such as ethynyltrimethylsilane followed by deprotection. The purification of this compound by column chromatography can present several challenges, including co-elution of impurities, potential degradation of the target molecule, and issues related to the tetrahydropyranyl (THP) protecting group. This guide will provide a comprehensive framework for troubleshooting and optimizing the purification of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole?

A1: Standard silica gel (230-400 mesh) is the most commonly used and effective stationary phase for the purification of pyrazole derivatives, including the title compound.[1] Silica gel's acidic nature can sometimes lead to the degradation of acid-sensitive compounds; however, for many pyrazole derivatives, it provides excellent separation.[2][3] If you observe degradation of your compound on silica, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).

Q2: What is a good starting point for the mobile phase composition?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a standard choice for eluting pyrazole derivatives from a silica gel column.[4] For compounds similar to 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a good starting point is a gradient of 5% to 30% ethyl acetate in hexanes. For a related compound, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a mobile phase of Cyclohexane:Ethyl Acetate (85:15) has been successfully used.[5]

Q3: My compound is streaking on the TLC plate and the column. What could be the cause?

A3: Streaking can be caused by several factors. One common reason is the acidic nature of silica gel interacting with a basic compound. While pyrazoles are generally weakly basic, this can sometimes be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can often resolve this problem. Another cause could be sample overloading on your TLC plate or column.

Q4: I am observing a significant amount of a non-polar impurity that co-elutes with my product. What could it be?

A4: If your synthesis involved a Sonogashira coupling, a common non-polar impurity is the homocoupled alkyne (e.g., bis(trimethylsilyl)acetylene if ethynyltrimethylsilane was used).[6][7] Optimizing the reaction conditions to minimize this side product is the best approach. For purification, careful optimization of the mobile phase with a very shallow gradient in the non-polar range might be necessary to achieve separation.

Q5: Is the THP protecting group stable during silica gel chromatography?

A5: The THP group is an acetal and can be sensitive to acid.[8] Since silica gel is acidic, there is a risk of partial or complete deprotection of the THP group on the column, leading to the formation of 4-ethynyl-1H-pyrazole as an impurity. To mitigate this, you can use deactivated silica gel (by treating it with a base like triethylamine) or run the column quickly to minimize the residence time of your compound on the stationary phase.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Problem 1: Poor Separation of Product and Impurities
Possible Cause Diagnostic Check Proposed Solution
Inappropriate Mobile Phase Polarity Run TLC plates with a range of solvent systems (e.g., varying ratios of hexanes/ethyl acetate, or trying dichloromethane/methanol).Adjust the polarity of your mobile phase. An optimal Rf value for the target compound on TLC is generally between 0.2 and 0.4 for good separation on a column.[2]
Co-elution of Structurally Similar Impurities Analyze crude material by LC-MS or ¹H NMR to identify potential impurities (e.g., starting 4-iodopyrazole, homocoupled alkyne).Try a different solvent system to alter selectivity. For example, replacing ethyl acetate with dichloromethane can change the elution order of compounds.
Column Overloading Observe broad, tailing peaks on the chromatogram and mixed fractions.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
Problem 2: Product Degradation on the Column
Possible Cause Diagnostic Check Proposed Solution
Acid-Catalyzed Deprotection of THP Group Analyze fractions by TLC or ¹H NMR for the presence of a more polar spot corresponding to the deprotected pyrazole.Deactivate the silica gel by preparing a slurry with the mobile phase containing 1% triethylamine. Alternatively, use neutral or basic alumina as the stationary phase.
Instability of the Ethynyl Group While generally stable, highly activated alkynes can sometimes react on silica gel. Check for the appearance of new, unexpected spots on TLC.Minimize the time the compound spends on the column by using flash chromatography with a slightly higher flow rate.
Problem 3: Low Product Recovery
Possible Cause Diagnostic Check Proposed Solution
Product is too Polar and Stuck on the Column TLC of the column head after elution shows residual product.Increase the polarity of the mobile phase significantly at the end of the elution to wash out any remaining product.
Product is too Non-Polar and Eluted with the Solvent Front The first few fractions contain the product, often mixed with non-polar impurities.Start with a less polar mobile phase (e.g., pure hexanes) and gradually increase the polarity.
Irreversible Adsorption to Silica Gel Low mass balance after combining all fractions.Consider using a different stationary phase like alumina or a modified silica gel.

Experimental Protocols

Protocol 1: Standard Purification of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This protocol is a general starting point based on the purification of similar pyrazole derivatives.

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to remove air bubbles.

  • Add another layer of sand on top of the packed silica gel.

  • Drain the solvent until the level is just above the top layer of sand.

2. Sample Loading:

  • Dissolve the crude 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to enter the silica gel by draining the solvent until the level is just at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the product. A step gradient is often effective.

  • Collect fractions and monitor their composition by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

TLC Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Start with 10-20% ethyl acetate in hexanes.

  • Visualization: UV light (254 nm). The pyrazole ring is typically UV active. Staining with potassium permanganate can also be used to visualize the alkyne and other functional groups.

Compound Expected Rf Range (20% EtOAc/Hexanes) Notes
4-Iodo-1-(THP)-1H-pyrazole (Starting Material)0.4 - 0.6Generally less polar than the product.
4-Ethynyl-1-(THP)-1H-pyrazole (Product) 0.3 - 0.5 Polarity is similar to the starting material, requiring careful chromatography.
Homocoupled Alkyne (Impurity)> 0.7Very non-polar, will elute quickly.
4-Ethynyl-1H-pyrazole (Deprotected)< 0.2More polar due to the free N-H group.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Purification_Workflow start Crude Product tlc TLC Analysis (e.g., 20% EtOAc/Hexanes) start->tlc good_sep Good Separation (Rf product ≈ 0.3-0.5) tlc->good_sep poor_sep Poor Separation tlc->poor_sep degradation Degradation Observed tlc->degradation column Standard Silica Gel Column Chromatography good_sep->column optimize_mp Optimize Mobile Phase (Solvent ratio & type) poor_sep->optimize_mp deactivate_silica Use Deactivated Silica or Alumina degradation->deactivate_silica pure_product Pure Product column->pure_product optimize_mp->tlc deactivate_silica->column

Caption: Purification workflow for 4-ethynyl-1-(THP)-1H-pyrazole.

Troubleshooting Decision Tree

This diagram provides a logical flow for addressing specific purification problems.

Troubleshooting_Tree cluster_poor_sep Poor Separation cluster_low_yield Low Yield problem Problem Encountered coelution Co-elution with Impurity problem->coelution streaking Streaking of Product problem->streaking no_elution Product Not Eluting problem->no_elution degradation_yield Product Degradation problem->degradation_yield change_solvent Change Solvent System (e.g., DCM/MeOH) coelution->change_solvent shallow_gradient Use a Shallower Gradient coelution->shallow_gradient add_base Add Triethylamine (0.1%) to Mobile Phase streaking->add_base reduce_load Reduce Sample Load streaking->reduce_load increase_polarity increase_polarity no_elution->increase_polarity Increase Mobile Phase Polarity (Flush with high polarity solvent) deactivate_silica2 deactivate_silica2 degradation_yield->deactivate_silica2 Use Deactivated Silica/Alumina

Caption: Decision tree for troubleshooting purification issues.

Conclusion

The successful purification of 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole via column chromatography is achievable with a systematic and informed approach. By understanding the potential challenges, such as co-eluting impurities from the synthesis and the stability of the THP protecting group, researchers can proactively select appropriate conditions and effectively troubleshoot any issues that may arise. This guide provides a foundation of knowledge and practical protocols to aid in the efficient isolation of this important synthetic intermediate.

References

  • Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved February 17, 2026, from [Link]

  • Reddit. (2022, March 3). Scope of Sonogashira Reactions/toubleshooting reaction sequence. Retrieved February 17, 2026, from [Link]

  • MDPI. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Information (ESI) Organic reaction in Solkane®365mfc: Homocoupling reaction of terminal alkynes. Retrieved February 17, 2026, from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved February 17, 2026, from [Link]

  • Synlett. (n.d.). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Retrieved February 17, 2026, from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Support information. Retrieved February 17, 2026, from [Link]

  • YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2019, January 22). Direct Transformation of Terminal Alkynes into Amidines by a Silver-Catalyzed Four-Component Reaction. Retrieved February 17, 2026, from [Link]

  • De Gruyter. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved February 17, 2026, from [Link]

  • Redalyc. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2018, December 31). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved February 17, 2026, from [Link]

  • PMC. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved February 17, 2026, from [Link]

  • Reddit. (2024, January 21). TMS deprotection scaleup failure :(. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2010, September 17). Reactivity of Thioglycolic Acid Physically and Chemically Bound to Silica Gel as New Selective Solid Phase Extractors for Removal of Heavy Metal Ions From Natural Water Samples. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). An easy and fast method for oxidative deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, and ethylene acetals with KMnO4 supported on alumina under solvent-free conditions. Retrieved February 17, 2026, from [Link]

  • Sorbtech. (2022, December 28). Silica Gel Bonded Phase (Functionalized). Retrieved February 17, 2026, from [Link]

  • Pure. (1997, January 1). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 17, 2026, from [Link]

  • Brian H. Northrop. (n.d.). FLASH OPTIMIZATION. Retrieved February 17, 2026, from [Link]

  • SciSpace. (n.d.). Stability of Silica-Based, Monofunctional C18 Bonded-Phase Column Packing for HPLC at High pH. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). The influence of pH on the surface characteristics of silica gel soaked in aqueous solutions. Retrieved February 17, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved February 17, 2026, from [Link]

Sources

Optimizing reaction temperature for 4-ethynyl-1-THP-pyrazole cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Temperature for 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Tightrope

Working with 4-ethynyl-1-THP-pyrazole requires balancing two opposing forces: the kinetic energy required to drive the cycloaddition (formation of the triazole) and the thermal lability of the tetrahydropyranyl (THP) protecting group.

As an acetal, the THP group is sensitive to acid and elevated temperatures. In pyrazole chemistry, the THP group is notorious not just for cleavage (deprotection), but for thermal migration (isomerization from N1 to N2), which can irreversibly alter your regiochemistry before the click reaction even occurs.

This guide provides a self-validating protocol to optimize your reaction temperature, ensuring high conversion without compromising scaffold integrity.

Module 1: The Decision Matrix (Start Here)

Before heating your reaction, determine your catalytic pathway.[1] The temperature ceiling is dictated by the catalyst, not just the substrate.

ReactionMatrix Start Select Reaction Type CuAAC CuAAC (Copper-Catalyzed) Target: 1,4-Triazole Start->CuAAC RuAAC RuAAC (Ruthenium-Catalyzed) Target: 1,5-Triazole Start->RuAAC Thermal Thermal Huisgen (Uncatalyzed) Start->Thermal CuAAC_Cond Rec. Temp: 20°C - 40°C Ligand Essential (TBTA/THPTA) CuAAC->CuAAC_Cond RuAAC_Cond Rec. Temp: 60°C - 80°C Strictly Anhydrous/Neutral RuAAC->RuAAC_Cond Thermal_Cond STOP. Do not proceed. THP cleavage/migration highly likely >100°C Thermal->Thermal_Cond

Figure 1: Catalyst-dependent temperature ceilings. Note that uncatalyzed thermal cycloaddition is incompatible with this substrate.

Module 2: CuAAC Protocol (Low-Temperature Optimization)

For 1,4-disubstituted triazole synthesis, heat is rarely the answer. If your reaction is sluggish at room temperature, it is likely due to catalyst oxidation or aggregation, not insufficient thermal energy.

The "Ligand-First" Strategy

Instead of increasing temperature (which risks THP loss), increase the reactivity of the Copper(I) species using accelerating ligands.

Optimized Conditions:

  • Temperature: 25°C (Start)

    
     40°C (Max).[1]
    
  • Catalyst: CuSO₄ (1-5 mol%) + Sodium Ascorbate (10-20 mol%).

  • Ligand (CRITICAL): THPTA or TBTA (5-10 mol%).

  • Solvent: tBuOH/H₂O (1:1) or DMF/H₂O.[1]

Why this works: Ligands like TBTA protect Cu(I) from oxidation and disproportionation, accelerating the reaction rate by factors of 10-100x. This allows the reaction to proceed at temperatures where the THP group is perfectly stable.

Troubleshooting CuAAC
SymptomDiagnosisCorrective Action
No Reaction at 25°C Catalyst poisoning or oxidation.Do NOT heat yet. Degas solvents (O₂ kills Cu(I)).[1] Add 5 mol% more Ascorbate.[1] Switch to THPTA ligand.[1]
Product Mass = [M-84] THP Deprotection.Trace acid is present.[1] Add 1 eq. of 2,6-lutidine or TEA to buffer the solution. Ensure Temp < 45°C.
Green/Blue Solution Cu(II) formation (Inactive).[1]Add excess Sodium Ascorbate until solution turns yellow/orange (active Cu(I)).[1]

Module 3: RuAAC Protocol (High-Temperature Management)

Ruthenium-catalyzed reactions (Cp*RuCl(PPh₃)₂) typically require heating to 60–80°C to activate the catalyst. This pushes the THP group near its stability limit.

The "Anhydrous Buffer" Strategy

THP cleavage is acid-catalyzed. By removing protons and water, you can push the temperature to 80°C safely.

Protocol:

  • Solvent: Anhydrous Dioxane or Toluene (Do NOT use alcohols like MeOH/EtOH; they promote acetal exchange).[1]

  • Additives: Add 1.0 equivalent of dry TEA (Triethylamine) or DIPEA . This scavenges any trace HCl released from the catalyst or substrate, preventing autocatalytic THP cleavage.

  • Temperature Ramp:

    • Start at 60°C.

    • Check LCMS after 2 hours.

    • Only increase to 80°C if conversion is <20%.[1]

Module 4: The Danger of Thermal Migration

Users often confuse deprotection (loss of THP) with migration .[1]

  • Deprotection: The THP group falls off, leaving a free NH-pyrazole.

  • Migration: The THP group moves from N1 to N2. This is thermodynamically driven and occurs at high temperatures (>80°C) even in neutral conditions.[1]

Impact: If migration occurs before the click reaction, the electronic properties of the alkyne change, potentially affecting the rate. If it occurs after, you isolate a regioisomer mixture of the final product.

Migration cluster_heat Heat (>80°C) SM 1-THP-4-ethynyl-pyrazole (Kinetic Isomer) Migrated 2-THP Isomer (Thermodynamic) SM->Migrated Thermal Isomerization Deprotected Free NH-Pyrazole (Loss of THP) SM->Deprotected Trace Acid + Heat Migrated->Deprotected Eventual Loss

Figure 2: Thermal instability pathways of N-THP pyrazoles.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with extreme caution. While microwaves are excellent for click chemistry, the rapid local superheating can cause instantaneous THP cleavage. If you must use MW, set the maximum temperature to 50°C and use the "Power Cycling" mode to prevent hotspots.

Q: My LCMS shows a peak at M+18. What is this? A: This is likely the hydration of the alkyne to a ketone, or acid-catalyzed addition of water across the THP enol ether if it cleaved. This indicates your reaction is too acidic or wet.[1] Switch to anhydrous conditions.

Q: I need to remove the THP group eventually. Can I just heat it to 100°C during the reaction to "kill two birds with one stone"? A: No. Doing this in one pot is uncontrolled. The free pyrazole nitrogen can coordinate to the Copper catalyst, poisoning it and stopping the cycloaddition. Always perform the Click reaction first (keeping THP on), purify, and then deprotect with 4M HCl/Dioxane or TFA.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] Discussion on the stability of tetrahydropyranyl ethers and N-THP derivatives. Wiley.[1][2]

  • Mechanism of CuAAC: Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[3] DFT Study Predicts Unprecedented Topicity and Reactivity. Journal of the American Chemical Society. Link[1]

  • Ligand Acceleration: Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.[1][4] Link[1]

  • Pyrazoles and THP Stability: Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances.[1][5] Link

  • Ruthenium Catalysis: Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. Link[1]

Sources

Validation & Comparative

Comprehensive NMR Characterization: 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a critical "click-ready" building block frequently employed in the synthesis of kinase inhibitors (e.g., Bruton's tyrosine kinase inhibitors) and bioconjugation scaffolds. Its structural integrity hinges on two key features: the terminal alkyne (reactive handle) and the THP protecting group (masking the acidic pyrazole nitrogen).

This guide provides a comparative NMR analysis to validate the synthesis of this compound. Unlike standard spectral lists, we focus on differential diagnosis —how to distinguish the target molecule from its immediate synthetic precursors (TMS-protected alkyne) and its degradation products (deprotected pyrazole).

Experimental Context: The Synthetic Pathway

To interpret the NMR spectrum accurately, one must understand the sample's origin. This compound is typically synthesized via a Sonogashira coupling followed by desilylation.

Typical Synthesis Workflow
  • Starting Material: 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Intermediate: 4-((Trimethylsilyl)ethynyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (TMS-Precursor).

  • Target: 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.[1]

The primary analytical challenge is confirming complete removal of the TMS group without cleaving the acid-labile THP group.

1H NMR Spectral Analysis: The Target Molecule

Solvent: DMSO-d₆ or CDCl₃ (DMSO is recommended for observing labile protons and ensuring solubility of polar intermediates). Frequency: 400 MHz or higher.

Table 1: Diagnostic Signal Assignments
PositionProton TypeChemical Shift (δ ppm)*MultiplicityIntegrationMechanistic Insight
Py-H5 Aromatic8.00 – 8.20Singlet (s)1HMost deshielded due to proximity to N-THP and C4-alkyne.
Py-H3 Aromatic7.60 – 7.80Singlet (s)1HSlightly shielded relative to H5; distinct from H5.
THP-H2' Acetal (Anomeric)5.35 – 5.45dd1HCritical Diagnostic: Confirms N-protection. If missing, THP is lost.
Alkyne-H Acetylenic3.10 – 3.30Singlet (s)1HCritical Diagnostic: Confirms terminal alkyne.
THP-H6' Ether3.90 – 4.00Multiplet (m)1HEquatorial proton adjacent to oxygen.
THP-H6'' Ether3.60 – 3.70Multiplet (m)1HAxial proton adjacent to oxygen.
THP-Bulk Alkyl1.50 – 2.20Multiplets (m)6HCharacteristic "hump" of the THP ring (C3', C4', C5').

*Note: Shifts are approximate and solvent-dependent. In CDCl₃, pyrazole protons may appear slightly upfield (7.6-7.9 ppm).

Comparative Analysis: Validating Purity & Identity

Comparison A: Target vs. TMS-Precursor

Objective: Confirm successful desilylation (TMS removal).

FeatureTMS-Precursor (Intermediate)Target Molecule (Product)Analysis Action
0.0 - 0.3 ppm Strong Singlet (9H, -Si(CH₃)₃)Absent If peak persists, reaction is incomplete.
3.1 - 3.3 ppm AbsentSharp Singlet (1H) Confirms formation of C≡C-H bond.
Aromatic Region H3/H5 shifts similar to targetH3/H5 shifts similarNot diagnostic for this step.
Comparison B: Target vs. Deprotected Pyrazole (Side Product)

Objective: Confirm stability of the THP group (acid sensitivity).

FeatureTarget Molecule (N-THP)Free Pyrazole (N-H)Analysis Action
5.4 ppm (dd) Present (Anomeric H)Absent Loss indicates THP cleavage.
1.5 - 2.2 ppm Present (THP Bulk)Absent Confirm loss of aliphatic region.
12.0 - 13.5 ppm AbsentBroad Singlet (1H) Appearance of N-H indicates degradation.
Symmetry Asymmetric (H3 ≠ H5)Symmetric (H3 ≈ H5)In fast exchange, H3/H5 may coalesce.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making workflow for validating the product using NMR data.

NMR_Workflow Start Crude Product Isolated Check_TMS Check 0.0-0.3 ppm region Start->Check_TMS TMS_Present Peak Present (9H) (Incomplete Reaction) Check_TMS->TMS_Present TMS Signal TMS_Absent Peak Absent (Desilylation Complete) Check_TMS->TMS_Absent No TMS Check_Alkyne Check 3.1-3.3 ppm region TMS_Absent->Check_Alkyne Alkyne_Present Singlet Present (1H) (Terminal Alkyne Confirmed) Check_Alkyne->Alkyne_Present Signal Found Alkyne_Absent Singlet Absent (Check Structure) Check_Alkyne->Alkyne_Absent No Signal Check_THP Check 5.4 ppm (dd) & 1.5-2.2 ppm Alkyne_Present->Check_THP THP_Intact Signals Present (Product Validated) Check_THP->THP_Intact THP Signals THP_Lost Signals Absent + Broad NH >12ppm (Acid Hydrolysis Occurred) Check_THP->THP_Lost No THP Signals

Figure 1: Logical workflow for validating 4-Ethynyl-1-THP-pyrazole synthesis via 1H NMR.

Troubleshooting & Common Artifacts

  • Water Peak Overlap:

    • Issue: In DMSO-d₆, the water peak appears around 3.33 ppm, which can obscure the terminal alkyne singlet (~3.1-3.3 ppm).

    • Solution: Run the spectrum in CDCl₃ (water ~1.56 ppm) or add a drop of D₂O to the DMSO sample (alkyne H is not exchangeable, but the water peak will shift/disappear). Note: Terminal alkyne protons are weakly acidic but do not exchange instantly with D₂O under neutral conditions.

  • THP Diastereomers:

    • Issue: The THP group introduces a chiral center. If the pyrazole has other chiral centers (rare for this specific molecule), diastereomeric peaks might appear.

    • Observation: For this achiral pyrazole core, the THP group creates a racemic mixture (R/S at the anomeric carbon). The NMR signals will appear as a single set of peaks unless a chiral solvent is used.

  • Rotational Isomers (Rotamers):

    • Issue: N-substituted pyrazoles can exhibit hindered rotation, but this is less common for 1-THP derivatives compared to amides.

    • Observation: Peaks should be sharp. Broadening usually indicates paramagnetic impurities or exchangeable protons (not expected for the core structure).

References

  • World Intellectual Property Organization (WIPO). (2020). Patent WO 2020/039025 A1: Synthesis of Pyrazole Derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from

  • National Institutes of Health (NIH). (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of substituted pyrazole-4-carbaldehydes. Retrieved from

Sources

A Researcher's Guide to Identifying Characteristic IR Peaks of Ethynyl and THP Groups in Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development, the precise characterization of synthesized molecules is paramount. Infrared (IR) spectroscopy remains a frontline technique for identifying functional groups, and for pyrazole derivatives—a scaffold of significant pharmacological interest—unambiguous identification of substituents is crucial. This guide provides an in-depth comparison of the characteristic IR peaks for ethynyl (a terminal alkyne) and tetrahydropyranyl (THP) groups when attached to a pyrazole core.

Pyrazoles are a class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The introduction of ethynyl and THP groups can significantly modulate a molecule's pharmacological profile. The ethynyl group can act as a reactive handle for further functionalization, while the THP group is a common protecting group for alcohols and phenols, valued for its stability under various conditions.[4][5][6]

Understanding the Vibrational Signatures

The Ethynyl Group (-C≡CH): A Tale of Two Stretches and a Bend

The terminal alkyne, or ethynyl group, gives rise to three distinct and highly characteristic peaks in an IR spectrum.[7]

  • ≡C-H Stretch: This is often the most diagnostic peak for a terminal alkyne. It appears as a strong and sharp absorption in the region of 3330-3270 cm⁻¹.[7][8][9] This high frequency is due to the sp-hybridized carbon, which forms a shorter and stronger bond with hydrogen compared to sp² or sp³ hybridized carbons.[10]

  • -C≡C- Stretch: The carbon-carbon triple bond stretch is observed in the 2260-2100 cm⁻¹ range.[11][12] While this region is relatively free of other common functional group absorptions, the intensity of this peak can be weak to medium.[13] For terminal alkynes, the intensity is generally greater than for internal alkynes.[11]

  • ≡C-H Bend: A bending vibration for the terminal alkyne C-H bond can be seen in the 700-610 cm⁻¹ region.[7][8][9]

The Tetrahydropyranyl (THP) Group: The Dominance of the C-O Stretch

The THP group, being an ether, is primarily characterized by its C-O stretching vibrations. Ethers are sometimes challenging to identify by IR spectroscopy alone because other functional groups can have absorptions in the same region.[14] However, the C-O stretch in ethers typically gives rise to a strong absorption band.[15]

  • C-O Stretch: For aliphatic ethers like the THP group, a strong and prominent C-O stretching band is expected in the 1150-1050 cm⁻¹ range.[14][16] Some sources indicate that phenyl alkyl ethers may show two distinct bands around 1250 cm⁻¹ and 1040 cm⁻¹.[15] In the context of a pyrazole derivative, the electronic environment will influence the precise location of this peak. For instance, one study on a pyrazole derivative containing a cyclic ether reported a C-O absorption at 1097 cm⁻¹.[17]

Comparative Analysis of IR Peaks

To aid in the rapid identification of these functional groups in your pyrazole derivatives, the following table summarizes their key IR absorption characteristics.

Functional GroupVibration ModeWavenumber Range (cm⁻¹)IntensityPeak Shape
Ethynyl (-C≡CH) ≡C-H Stretch3330-3270StrongSharp
-C≡C- Stretch2260-2100Weak to MediumSharp
≡C-H Bend700-610Variable
THP Ether C-O Stretch1150-1050StrongBroad/Sharp

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the accurate identification of these characteristic peaks, a robust experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid Samples (KBr Pellet Method):

      • Thoroughly dry both the sample and high-purity potassium bromide (KBr) to remove any water, which exhibits a broad O-H stretch that can obscure the ≡C-H stretch region.

      • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Liquid or Soluble Samples (Salt Plate Method):

      • If the sample is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr).

      • If the sample is a solid, dissolve it in a suitable volatile solvent (e.g., chloroform or dichloromethane) that does not have significant absorptions in the regions of interest. Apply a drop of the solution to a salt plate and allow the solvent to evaporate.

  • Instrument Setup and Background Collection:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Analysis:

    • Place the prepared sample (KBr pellet or salt plates) in the sample holder.

    • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the spectrum to label the key peaks.

    • Compare the observed peak positions, intensities, and shapes with the reference values for ethynyl and THP groups.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Confirmation Solid Solid Sample KBr Prepare KBr Pellet Solid->KBr Liquid Liquid/Soluble Sample SaltPlate Prepare on Salt Plate Liquid->SaltPlate Background Collect Background Spectrum KBr->Background SaltPlate->Background Sample Collect Sample Spectrum Background->Sample Process Process Spectrum Sample->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Data Identify->Compare Confirm Confirm Functional Groups Compare->Confirm

Sources

Structural Validation of 4-Substituted Pyrazoles: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 4-substituted pyrazoles presents a unique analytical challenge due to annular tautomerism in


-unsubstituted derivatives and regioisomerism  in 

-substituted analogs. While 1H NMR is the standard first-line analysis, it frequently fails to provide definitive structural proof due to signal broadening of exchangeable protons and the lack of coupling partners for quaternary carbons.

This guide compares the efficacy of Standard 1D 13C NMR against an Integrated 2D NMR Workflow (HSQC/HMBC) . We demonstrate that while 1D 13C NMR is sufficient for confirming carbon count, it produces high false-positive rates for regioisomer assignment without the support of heteronuclear correlation spectroscopy.

Part 1: The Challenge – Tautomerism & Regioisomerism

The Core Problem

In 4-substituted pyrazoles, the assignment of C3 and C5 carbons is the critical quality attribute (CQA).

  • Scenario A (

    
    -Unsubstituted):  Rapid proton exchange between N1 and N2 renders C3 and C5 equivalent on the NMR timescale, often resulting in broad or averaged signals.[1]
    
  • Scenario B (

    
    -Substituted):  The symmetry is broken. C3 (adjacent to the imine-like nitrogen) and C5 (adjacent to the amine-like nitrogen) exhibit distinct chemical shifts. Misassignment here is a common cause of late-stage drug development failure.
    
Comparative Analysis: Analytical Approaches

The following table contrasts the performance of standard methods versus the recommended integrated approach.

FeatureMethod A: Standard 1D 13C NMR Method B: Integrated 2D Workflow (Rec.)
Primary Output Carbon count, chemical shift environment.[2]Connectivity, through-bond correlations.[2]
Regioisomer ID Low Confidence. Relies on predicted shifts; prone to solvent-induced errors.High Confidence. Unambiguous connection of

-substituent to C5.
Tautomer Handling Signals often lost/broadened in CDCl

.
Cross-peaks remain visible even if 1D signals are broad.
Quaternary Carbons Frequently missed if relaxation delay (

) is too short.
Detected via long-range coupling (HMBC).
Time Investment 15–30 minutes.1–2 hours.

Part 2: Detailed Validation Protocol

Sample Preparation & Solvent Selection

The choice of solvent dictates the visibility of tautomers.

  • DMSO-

    
     (Recommended):  High polarity stabilizes tautomers and slows proton exchange, often resolving distinct NH signals. It is the gold standard for pyrazoles.
    
  • CDCl

    
    :  Often leads to rapid exchange, causing coalescence of C3/C5 signals into a single broad peak or an average value.
    
Acquisition Parameters

To ensure quantitative detection of the quaternary C4 carbon and accurate C3/C5 assignment:

  • Pulse Sequence: Inverse-gated decoupling (to minimize NOE if integration is needed) or standard zgpg30.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Pyrazole ring carbons (especially C4) have long
    
    
    relaxation times.
  • Spectral Width: 220 ppm (to capture potential carbonyls on substituents).

The "HMBC Bridge" Experiment

This is the self-validating step for


-substituted pyrazoles.
  • Locate the proton signal of the

    
    -substituent (e.g., 
    
    
    
    -Methyl at ~3.9 ppm).
  • Run a 1H-13C HMBC (optimized for

    
     Hz).
    
  • Validation Logic: The

    
    -substituent proton will show a strong 3-bond correlation (
    
    
    
    ) to C5 but not to C3.
    • If you see correlations to both: You likely have a mixture of regioisomers.

Part 3: Data Interpretation & Reference Shifts

Characteristic 13C Chemical Shifts (DMSO- )

The following table provides reference ranges for 4-substituted pyrazoles. Note that C3 is generally deshielded (downfield) relative to C5 in


-substituted systems due to the adjacent imine-like nitrogen (

).
Carbon Position

-Unsubstituted (Tautomeric Average)

-Methyl (Regioisomer Fixed)
Diagnostic Note
C4 (Quaternary) 100 – 115 ppm105 – 120 ppmShift depends heavily on C4-substituent electronegativity.
C3 (Imine-like) 128 – 136 ppm (Broad)136 – 145 ppm Typically the most downfield ring carbon.
C5 (Amine-like) 128 – 136 ppm (Broad)128 – 133 ppm Key Validator: Shows HMBC correlation to

-Methyl.

> Note: Electron-withdrawing groups at C4 (e.g., -NO


, -CN) will shift C3 and C5 downfield, while electron-donating groups (e.g., -NH

) will shield them.
Visualizing the Validation Workflow

The following diagram outlines the decision tree for validating the structure, specifically addressing the "Tautomer vs. Regioisomer" fork.

PyrazoleValidation Start Crude 4-Substituted Pyrazole H_NMR Step 1: 1H NMR (DMSO-d6) Check N-H or N-R region Start->H_NMR Decision Is N1 Substituted? H_NMR->Decision PathA N-Unsubstituted (NH present) Decision->PathA No (NH Signal) PathB N-Substituted (N-R present) Decision->PathB Yes (N-Alkyl/Aryl) C13_A Step 2: 1D 13C NMR Look for Broad C3/C5 signals PathA->C13_A Result_A CONFIRMED TAUTOMER C3/C5 = Equivalent/Broad C4 = Sharp Singlet C13_A->Result_A C13_B Step 2: 1D 13C NMR Distinct C3 & C5 signals PathB->C13_B HMBC Step 3: 1H-13C HMBC Correlate N-R proton to Ring C C13_B->HMBC Result_B CONFIRMED REGIOISOMER N-R correlates to C5 (Upfield) No correlation to C3 HMBC->Result_B

Caption: Decision tree for structural validation. The workflow bifurcates based on N-substitution, requiring HMBC intervention for N-substituted regioisomers.

References

  • Claramunt, R. M., et al. (2006).[3] "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." Journal of Organic Chemistry. Available at: [Link]

  • Faure, R., et al. (2012). "Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy." Magnetic Resonance in Chemistry. Available at: [Link]

  • Alkorta, I., & Elguero, J. (2022).[4] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. Available at: [Link]

  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes. Available at: [Link]

Sources

Distinguishing Regioisomers in 1-Substituted-4-Ethynylpyrazole Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-substituted-4-ethynylpyrazoles is a critical workflow in the development of tyrosine kinase inhibitors (e.g., Bruton's tyrosine kinase) and "click chemistry" bioconjugates. However, the pyrazole ring's tautomeric nature often leads to a persistent challenge: regioisomerism .[1]

Depending on the synthetic route—whether via cyclocondensation (Knorr-type) or post-functionalization—researchers frequently encounter mixtures of 1,3- and 1,5-disubstituted isomers (relative to the N1 position). In the specific context of 4-ethynyl derivatives, distinguishing whether the N1-substituent is adjacent to the C5-proton or a C5-substituent is notoriously difficult due to overlapping 1D NMR signals.

This guide objectively compares the analytical methodologies for distinguishing these isomers, establishes a definitive identification workflow, and provides a validated protocol for the regioselective synthesis of the 4-ethynyl moiety via the Bestmann-Ohira reagent.

Part 1: The Synthetic Context & The Regioisomer Trap

To understand the analytical challenge, we must first visualize where the isomers originate. The ambiguity usually arises in the precursor stage (the 4-formylpyrazole) or during the alkylation of a parent pyrazole.

The Two Primary Pathways
  • Path A (Cyclocondensation): Reaction of a hydrazine (NH₂NH-R) with an asymmetric 1,3-dielectrophile. This is the most error-prone route, often yielding a ~3:1 to ~1:1 mixture of 1,3- and 1,5-isomers.

  • Path B (Post-Alkylation): Alkylation of a 4-substituted parent pyrazole. While often assumed to favor the less sterically hindered 1,3-isomer (thermodynamic product), kinetic control can lead to significant 1,5-isomer formation (kinetic product), especially with reactive electrophiles.

Once the pyrazole core is formed, the 4-ethynyl group is typically installed via homologation of a 4-formyl intermediate. The regioisomerism of the final alkyne is dictated by the purity of this aldehyde precursor.

Visualization: The Isomer Divergence

PyrazoleSynthesis Start Asymmetric 1,3-Dicarbonyl eq. Mix Regioisomer Mixture (Aldehyde Precursor) Start->Mix + Hydrazine Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Mix Iso13 1,3-Isomer (Sterically favored) Mix->Iso13 Purification Iso15 1,5-Isomer (Sterically crowded) Mix->Iso15 Trace/Co-elution Bestmann Bestmann-Ohira Homologation Iso13->Bestmann Iso15->Bestmann Prod13 Target: 1-R-3-R'-4-Ethynyl Bestmann->Prod13 Prod15 Impurity: 1-R-5-R'-4-Ethynyl Bestmann->Prod15

Figure 1: The propagation of regioisomerism from cyclization to the final 4-ethynyl product. If the aldehyde precursor is not isomerically pure, the final alkyne will be a mixture.

Part 2: Comparative Analysis of Analytical Techniques

The following table compares the efficacy of standard analytical methods for distinguishing 1,3- from 1,5-isomers in 4-ethynylpyrazoles.

Table 1: Analytical Method Performance Matrix
MethodDiscriminatory PowerResource IntensityKey IndicatorVerdict
1D ¹H NMR Low to MediumLowChemical shift of N-R group.Ambiguous. Solvent dependent. Often requires both isomers for comparison.
1D ¹³C NMR MediumLowC3 vs C5 shift; C5 is typically downfield.Useful but risky. Substituent electronic effects can invert trends.
2D NOESY High MediumSpatial proximity of N-R to C5-H or C5-R. The Gold Standard for solution-state analysis.
¹⁵N HMBC HighHigh (Long acquisition)²J and ³J coupling to C3/C5.Definitive , but requires specialized probes/time.
X-Ray AbsoluteVery HighCrystal packing/Bond lengths.Ultimate Proof , but requires single crystals.
The "Golden Rule" of NOESY Interpretation

The most reliable solution-state method is 1D or 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . This relies on the spatial distance between the N1-substituent and the group at position 5.

  • Scenario A (1,3-Disubstituted-4-Ethynyl): The N1-substituent is adjacent to H-5 .

    • Observation: Strong NOE correlation between N-R protons and the C5-Proton .

  • Scenario B (1,5-Disubstituted-4-Ethynyl): The N1-substituent is adjacent to the C5-Substituent .

    • Observation: Strong NOE correlation between N-R protons and the C5-Substituent protons . No correlation with the C3-Proton (which is far away).

Visualization: The NOESY Decision Logic

NOESY_Logic Start Isolate Pyrazole Product NOESY Run 2D NOESY / ROESY Start->NOESY Decision Check N-Substituent (N-R) Correlations NOESY->Decision Res1 N-R correlates with Pyrazolic Ring Proton (H5) Decision->Res1 Strong Cross-peak Res2 N-R correlates with Substituent Group (R') Decision->Res2 Strong Cross-peak Concl1 Conclusion: 1,3-Isomer (Steric relief) (H is at C5) Res1->Concl1 Concl2 Conclusion: 1,5-Isomer (Steric clash) (R' is at C5) Res2->Concl2

Figure 2: Logic flow for assigning regiochemistry using NOESY NMR. This workflow assumes a trisubstituted system (N1, C4-Ethynyl, and either C3 or C5 substituent).

Part 3: Experimental Protocols

Synthesis of 4-Ethynylpyrazole via Bestmann-Ohira Reagent

This protocol describes the conversion of a 4-formylpyrazole to the 4-ethynyl derivative. This method is preferred over the Corey-Fuchs reaction for pyrazoles due to milder conditions that minimize protecting group migration.

Reagents:

  • Substrate: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Methanol (dry)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the aldehyde (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 eq) in one portion. The mixture may become slightly turbid.

  • Reagent Addition: Add the Bestmann-Ohira reagent (1.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc). The alkyne typically moves faster (higher R_f) than the aldehyde.

  • Workup: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

Critical Note: If your starting aldehyde was a mixture of isomers, the resulting alkyne will also be a mixture. Separation is usually easier at the aldehyde stage due to the polarity difference of the carbonyl group compared to the non-polar alkyne.

Analytical Sample Preparation for NOESY

To ensure valid NOESY data, relaxation times must be considered.

  • Concentration: Prepare a sample of ~10–15 mg in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆).

  • Degassing: Oxygen is paramagnetic and accelerates relaxation. Bubble Nitrogen or Argon through the NMR tube for 2 minutes to remove dissolved O₂.

  • Parameters:

    • Mixing Time (tm): Set to 500–800 ms. (Too short = no signal; Too long = spin diffusion/artifacts).

    • Scans: Minimum 16 scans for 2D.

Part 4: Data Interpretation "Cheat Sheet"

Use this reference table to interpret your NMR data for a generic 1-Methyl-3-Aryl-4-Ethynylpyrazole vs. 1-Methyl-5-Aryl-4-Ethynylpyrazole .

Feature1,3-Isomer (1-Me, 3-Ar, 5-H)1,5-Isomer (1-Me, 5-Ar, 3-H)
¹H NMR (N-Me) Typically 3.8 – 3.9 ppm Typically 3.6 – 3.8 ppm (Shielded by Ar ring current)
¹H NMR (Ring H) H-5 appears as singlet ~7.8–8.2 ppmH-3 appears as singlet ~7.6–7.9 ppm
NOESY Correlation N-Me ↔ H-5 (Strong) N-Me ↔ Aryl Ortho-H (Strong) ; No N-Me ↔ H-3
¹³C NMR (N-Me) ~39 ppm~36–37 ppm
¹³C NMR (C3 vs C5) C3 (quaternary) ~150 ppm; C5 (CH) ~130 ppmC3 (CH) ~140 ppm; C5 (quaternary) ~140–145 ppm

Note: Chemical shifts are solvent-dependent (values based on CDCl₃).

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles."[1][2] Journal of Organic Chemistry, 2008. [Link]

  • NMR Characterization of Pyrazoles: López, C., et al. "A study of the regioselectivity in the synthesis of 1,3,5-substituted pyrazoles." Magnetic Resonance in Chemistry, 2010.[3] [Link]

  • NOESY Applications in Heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. [Link]

Sources

QC Criteria for Pharmaceutical Grade 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes landscape of kinase inhibitor development, 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 956488-75-0) has emerged as a "privileged intermediate." It serves as a modular "click chemistry" warhead and a Suzuki-Miyaura coupling partner for synthesizing pyrazole-based active pharmaceutical ingredients (APIs), such as JAK inhibitors and next-generation oncology targets.

However, a critical gap exists in the supply chain: the conflation of Research Grade (95-97%) with Pharmaceutical Grade (>99%) material. This guide objectively compares these grades, demonstrating how "minor" impurities in the former—specifically residual palladium and deprotected pyrazole—can cause catastrophic failure in downstream GMP manufacturing.

The Core Distinction
  • Research Grade: Suitable for early discovery (mg scale). Often contains oligomers, high residual metals, and variable THP-protection levels.

  • Pharmaceutical Grade: Engineered for GMP synthesis (kg scale). Characterized by strict limits on genotoxic impurities (GTIs), transition metals, and THP stability.

Comparative Analysis: Pharmaceutical vs. Research Grade

The following data aggregates typical Certificates of Analysis (CoA) from standard catalog vendors versus GMP-validated suppliers.

Table 1: Specification Comparison
Quality AttributePharmaceutical Grade (Recommended)Research/Industrial Grade (Alternative)Impact on Downstream Process
Assay (HPLC) ≥ 99.0% (Area %)≥ 97.0% (often 95%)Low purity complicates crystallization of the final API.
Appearance White to off-white crystalline solidYellow/Brown oil or sticky solidColor indicates oxidation/polymerization of the alkyne moiety.
Pd Content ≤ 20 ppmNot tested (typically >500 ppm)Pd poisons hydrogenation catalysts in subsequent steps.
Impurity A (Deprotected)≤ 0.5%≤ 2.0%Free pyrazole competes in coupling reactions, lowering yield.
Impurity B (Glaser Dimer)≤ 0.15%Not specifiedDiynes are potential genotoxins and difficult to remove.
Water (KF) ≤ 0.5%Not specifiedMoisture hydrolyzes the acid-labile THP group.
Solubility Clear in DCM/MeOHHazy (polymer residues)Insoluble polymers clog filtration systems.

Critical Quality Attributes (CQAs) & Impurity Fate Mapping

To understand why these specifications matter, we must visualize the synthesis and degradation pathways. The THP (tetrahydropyranyl) group is an acetal, making it inherently acid-sensitive, while the terminal alkyne is prone to oxidative dimerization.

Diagram 1: Impurity Fate & Origin Workflow

ImpurityMap SM 4-Iodo-1H-pyrazole Step1 THP Protection (Acid Cat.) SM->Step1 Inter 4-Iodo-1-THP-pyrazole Step1->Inter Step2 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Inter->Step2 Step3 Desilylation Step2->Step3 Imp3 Residual Pd/Cu Step2->Imp3 Carryover Final Target: 4-Ethynyl-1-THP-pyrazole Step3->Final Imp1 Impurity A: 4-Ethynyl-1H-pyrazole (Acid Hydrolysis) Final->Imp1 Moisture/Acid Imp2 Impurity B: Glaser Dimer (Diyne) Final->Imp2 O2/Cu

Figure 1: Synthetic pathway highlighting the origin of critical impurities. Note that Impurity A (Deprotected) can regenerate during storage if moisture is present.

Experimental Protocols: Self-Validating Systems

Protocol A: Stability-Indicating HPLC Method

Standard reverse-phase methods often degrade the THP group on-column if acidic modifiers are used. This method uses a pH-neutral buffer to ensure the "impurity" peak is real, not an artifact of analysis.

Scope: Determination of Assay and Related Substances.

  • Instrument: HPLC with PDA detector (Agilent 1290 or equivalent).

  • Column: C18 Shielded Phase (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm. Why? High pH stability.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH ~8.0).

    • B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 5% A / 95% B

    • 20 min: 5% A / 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (pyrazole absorption) and 210 nm (alkyne).

  • Sample Diluent: Acetonitrile:Water (80:20) with 0.1% Triethylamine .

    • Expert Insight: The addition of TEA prevents in-vial deprotection of the THP group during the autosampler run.

System Suitability Criteria (Pass/Fail):

  • Resolution (Rs): > 2.0 between Main Peak and Impurity A (Deprotected Pyrazole).

  • Tailing Factor: < 1.5.[1]

  • RSD (n=5): < 1.0% for main peak area.

Protocol B: Residual Palladium Screening (Colorimetric Quick-Check)

While ICP-MS is the gold standard, this quick bench test saves time before committing to expensive analytics.

  • Reagent: 10 mg N,N-Dimethyl-4-nitrosoaniline in 10 mL Ethanol.

  • Procedure: Dissolve 100 mg of the intermediate in 2 mL DCM. Add 2 drops of reagent.

  • Observation:

    • Pass: Solution remains clear/yellow.

    • Fail: Solution turns pink/red (indicates Pd-complex formation).

Logical Workflow for QC Release

The following decision tree illustrates the logic a QC manager should follow when releasing this intermediate for GMP synthesis.

Diagram 2: QC Decision Tree

QCDecision Start Batch Receipt Visual Appearance White Solid? Start->Visual Solubility Solubility Test Clear Solution? Visual->Solubility Yes Reject REJECT (Quarantine) Visual->Reject No (Yellow/Oily) HPLC HPLC Purity > 99.0%? Solubility->HPLC Yes Solubility->Reject No (Polymer) Deprotect Impurity A < 0.5%? HPLC->Deprotect Yes Reprocess Reprocess: Silica Scavenger / Recrystallization HPLC->Reprocess No (<99%) Metals Pd Content < 20 ppm? Deprotect->Metals Yes Deprotect->Reject No (Unstable) Release RELEASE for GMP Metals->Release Yes Metals->Reprocess No (High Pd) Reprocess->HPLC Retest

Figure 2: Logic flow for batch release. Note that high levels of Deprotected Impurity (Impurity A) often trigger rejection rather than reprocessing due to the difficulty of separating the two pyrazole species efficiently.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Standard reference for THP stability and deprotection conditions).
  • Sakhuja, R., et al. (2011). "1,4-Disubstituted 1,2,3-triazoles as potent inhibitors of influenza neuraminidase." Bioorganic & Medicinal Chemistry Letters, 21(18), 5465-5469. (Demonstrates application of 4-ethynylpyrazoles in click chemistry).
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